molecular formula C9H7ClN2O2 B13895250 Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Katalognummer: B13895250
Molekulargewicht: 210.62 g/mol
InChI-Schlüssel: AYZFURCPKPIGSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H7ClN2O2

Molekulargewicht

210.62 g/mol

IUPAC-Name

methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3

InChI-Schlüssel

AYZFURCPKPIGSB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives. This guide delves into the core chemical structure, mechanisms of action, structure-activity relationships, and key experimental protocols, offering a foundation for future research and development in this promising area of medicinal chemistry.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a number of marketed drugs and its wide array of biological activities.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, provides a versatile framework for the development of novel therapeutic agents.[1] Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] This guide will explore the key biological activities of imidazo[1,2-a]pyridine derivatives, providing in-depth technical information for researchers in the field.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.[3][4] These compounds have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]

Mechanism of Action: Disrupting Cancer's Master Switches

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit crucial cellular processes essential for tumor growth and survival.

Kinase Inhibition: A primary mechanism of action for many imidazo[1,2-a]pyridine-based anticancer agents is the inhibition of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Several derivatives have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival.[5] For instance, some compounds have demonstrated potent PI3Kα inhibition with IC50 values in the nanomolar range, leading to the induction of apoptosis in cancer cells.[5]

  • KRAS Inhibition: The KRAS oncogene is one of the most frequently mutated genes in human cancers. A notable example of a clinically investigated imidazo[1,2-a]pyridine derivative is divarasib (GDC-6036) , a covalent inhibitor of the KRAS G12C mutant.[3][6][7][8][9] Divarasib is currently in Phase I clinical trials, both as a single agent and in combination with other anticancer therapies, for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[6][7] Preclinical studies have shown divarasib to be highly potent and selective compared to other KRAS inhibitors.[3]

  • Other Kinases: Imidazo[1,2-a]pyridine derivatives have also been shown to inhibit other kinases implicated in cancer, such as Salt-Inducible Kinases (SIKs) and Never in mitosis A-related kinase 2 (Nek2), highlighting the versatility of this scaffold in targeting different cancer-driving pathways.[10]

Induction of Apoptosis: A common outcome of treatment with these derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. This can be triggered through various mechanisms:

  • Oxidative Stress: Some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[11][12] This leads to oxidative damage and triggers the apoptotic cascade.

  • Modulation of Apoptotic Proteins: These compounds can modulate the expression of key apoptosis-regulating proteins. For example, some derivatives have been observed to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2.[13][14][15] They can also activate caspases, the executioner enzymes of apoptosis.[14][15]

Other Mechanisms:

  • Metal Complexes: Copper complexes of imidazo[1,2-a]pyridine derivatives have shown significant anticancer activity, with evidence suggesting a nuclear mechanism of action.[16]

Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • For Kinase Inhibitors: SAR studies on imidazo[1,2-a]pyridine-based SIK inhibitors revealed that specific substitution patterns on a phenyl ring attached to the core scaffold could significantly increase both potency for SIK1 and selectivity against other isoforms.[10]

  • General Anticancer Activity: The antiproliferative activity of pyridine derivatives, including the imidazo[1,2-a]pyridine subclass, is often enhanced by the presence of nitrogen and oxygen-containing functional groups such as -OCH3, -OH, -C=O, and -NH2.[4]

Quantitative Data Summary: A Snapshot of Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 6A375 (Melanoma)MTT~10-20[5][13]
Compound 6HeLa (Cervical)MTT~20-30[5][13]
IP-5HCC1937 (Breast)MTT45[14][15]
IP-6HCC1937 (Breast)MTT47.7[14][15]
IP-7HCC1937 (Breast)MTT79.6[14][15]
MRK-107Caco-2 (Colon)Sulforhodamine B2.4[12]
MRK-107HT-29 (Colon)Sulforhodamine B1.1[12]
Compound 28eMGC-803 (Gastric)Not specified0.038[10]

Experimental Protocols: Key Methodologies for Anticancer Evaluation

MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cancer cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include untreated and vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins in cancer cells treated with imidazo[1,2-a]pyridine derivatives.

Principle: Western blotting is used to detect specific proteins in a cell lysate. By probing with antibodies against key apoptotic markers, such as cleaved caspases and PARP, the induction of apoptosis can be confirmed.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with the test compound for the desired time.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Anticancer Mechanisms

To better understand the complex interplay of signaling pathways affected by imidazo[1,2-a]pyridine derivatives, the following diagrams illustrate key mechanisms of action.

anticancer_mechanisms cluster_drug Imidazo[1,2-a]pyridine Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes drug Imidazo[1,2-a]pyridine Derivatives kinase Kinases (PI3K, KRAS, etc.) drug->kinase Inhibition ros NADPH Oxidase drug->ros Activation apoptosis_proteins Apoptotic Proteins (Bcl-2 family, Caspases) drug->apoptosis_proteins Modulation proliferation Decreased Proliferation kinase->proliferation apoptosis Induction of Apoptosis ros->apoptosis apoptosis_proteins->apoptosis

Caption: Overview of the anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.

experimental_workflow start Synthesis of Imidazo[1,2-a]pyridine Derivatives screening In vitro Cytotoxicity Screening (e.g., MTT Assay) start->screening mechanism Mechanism of Action Studies screening->mechanism sar Structure-Activity Relationship (SAR) Analysis screening->sar apoptosis_assay Apoptosis Assays (e.g., Western Blot) mechanism->apoptosis_assay apoptosis_assay->sar lead Lead Compound Identification & Optimization sar->lead

Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine anticancer agents.

References

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. [Link]

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical c. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. [Link]

  • New KRAS G12C Inhibitor Demonstrates Promise. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. [Link]

  • Single-Agent Divarasib in Patients With KRAS G12C–Positive Non–Small Cell Lung Cancer: Long-Term Follow-Up of a Phase I Study. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • divarasib | Ligand page. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]

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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle with a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[3] The scaffold's planarity, coupled with its hydrogen bond accepting and donating capabilities, facilitates strong and specific interactions with enzyme active sites and receptors.[3] This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, from its synthesis to its diverse applications in drug discovery, with a focus on the rationale behind its therapeutic success.

The significance of this scaffold is underscored by the number of marketed drugs and clinical candidates that feature it.[4][5] These include the widely prescribed hypnotic agent zolpidem (Ambien) and the anxiolytic alpidem, highlighting its early success in targeting the central nervous system.[4][5][6] More recently, the versatility of the imidazo[1,2-a]pyridine core has been exploited to develop agents for a broad spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5] The exponential growth in research publications centered on this scaffold further attests to its importance in the field.[4][5]

Synthetic Strategies: Building the Core

The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic methodologies have been developed, allowing for the facile introduction of diverse substituents at multiple positions, which is crucial for optimizing pharmacological properties.[4][5][7]

Classical and Modern Synthetic Routes

The most common and versatile methods for constructing the imidazo[1,2-a]pyridine core involve the condensation of 2-aminopyridines with α-haloketones or related synthons.[5] However, recent years have seen the development of more sophisticated and efficient strategies, including multicomponent reactions (MCRs), tandem processes, and transition-metal-catalyzed C-H activation.[4][5][7][8]

One of the most powerful MCRs for accessing this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction.[9][10] This one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide provides a rapid and efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.[9][10] The ability to vary all three starting materials makes the GBB reaction a powerful tool for generating large and diverse chemical libraries for high-throughput screening.[11]

Below is a generalized workflow for the GBB multicomponent reaction:

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyridine 2-Aminopyridine Reaction One-Pot Reaction (e.g., Lewis Acid Catalysis) Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product 3-Aminoimidazo[1,2-a]pyridine Derivative Reaction->Product High Atom Economy caption Generalized Workflow of the Groebke–Blackburn–Bienaymé Reaction.

Caption: Generalized Workflow of the Groebke–Blackburn–Bienaymé Reaction.

Experimental Protocol: A Representative Synthesis

A representative protocol for the synthesis of a 3-aryl-substituted imidazo[1,2-a]pyridine derivative is as follows, adapted from a procedure for synthesizing antitubercular agents[12]:

  • Direct Arylation: To a solution of imidazo[1,2-a]pyridine (1 mmol) in a suitable solvent (e.g., DMF), add the aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Therapeutic Applications: A Scaffold for All Seasons

The imidazo[1,2-a]pyridine core has demonstrated a remarkable breadth of biological activities, leading to its exploration in a multitude of therapeutic areas.[4][5]

Central Nervous System (CNS) Disorders

The initial success of imidazo[1,2-a]pyridines was in the realm of CNS disorders, with drugs like zolpidem and alpidem targeting GABA-A receptors.[6][13][14] Zolpidem, a potent hypnotic, and alpidem, an anxiolytic, are positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[6][13][15] Their mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor complex.[13][15] Zolpidem exhibits selectivity for the α1 subunit-containing GABA-A receptors, which is thought to contribute to its hypnotic effects with a reduced incidence of muscle relaxant and anxiolytic side effects at therapeutic doses.[16][17]

More recently, imidazo[1,2-a]pyridine derivatives have been investigated as potential agents for neurodegenerative diseases. For instance, certain derivatives have been developed as ligands for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[18][19] Compounds like [¹²⁵I]IMPY have shown excellent in vitro binding to Aβ aggregates and favorable in vivo biodistribution, suggesting their potential as imaging agents for Alzheimer's disease.[18][19]

Oncology

The imidazo[1,2-a]pyridine scaffold has emerged as a promising platform for the development of novel anticancer agents.[3] These compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases, modulation of key signaling pathways, and induction of apoptosis.[3][20]

Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of various kinases implicated in cancer progression, such as PI3K, Akt, and IGF-1R.[21][22][23][24] For example, a series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines were discovered as potent and selective inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) kinase, with some compounds demonstrating suitable pharmacokinetics for oral administration.[22][24] The mechanism of action of these kinase inhibitors often involves competitive binding to the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition cluster_components Components cluster_process Mechanism cluster_outcome Outcome Kinase Kinase (e.g., IGF-1R) Binding Competitive Binding to ATP Pocket Kinase->Binding ATP ATP ATP->Binding Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream caption Mechanism of Kinase Inhibition by Imidazo[1,2-a]pyridines.

Caption: Mechanism of Kinase Inhibition by Imidazo[1,2-a]pyridines.

Furthermore, novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells.[20] For instance, certain compounds have demonstrated cytotoxic effects against breast cancer cell lines by inducing cell cycle arrest and activating apoptotic pathways.[20][25]

Compound Class Target Therapeutic Area Representative IC₅₀/Kᵢ
ZolpidemGABA-A (α1 selective)InsomniaKᵢ = ~20 nM
AlpidemGABA-A / TSPOAnxietyKᵢ = 1-28 nM (GABA-A), 0.5-7 nM (TSPO)[6]
IMPYβ-Amyloid PlaquesAlzheimer's (Imaging)Kᵢ = 15 nM[19]
3-(Pyrimidin-4-yl) derivativesIGF-1R KinaseCancerSub-micromolar IC₅₀[22]
Imidazopyridine ethersATP SynthaseTuberculosisMIC₈₀ <0.5 µM, ATPS IC₅₀ <0.02 µM[26]
Imidazo[1,2-a]pyridine-3-carboxamidesQcrBTuberculosisMIC₉₀ = 0.069–0.174 μM[26]
Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has proven to be a rich source of novel anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[26][27] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has created an urgent need for new drugs with novel mechanisms of action, and imidazo[1,2-a]pyridines have shown significant promise in this area.[26][27]

Several classes of imidazo[1,2-a]pyridine analogues have been identified as potent inhibitors of Mtb.[26] For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were found to exhibit excellent in vitro activity against drug-susceptible and MDR-Mtb strains by targeting QcrB, a subunit of the electron transport chain's ubiquinol cytochrome c reductase.[26][28] Another class of imidazo[1,2-a]pyridine ethers was discovered to be potent inhibitors of mycobacterial ATP synthase.[26]

The structure-activity relationship (SAR) studies of these anti-TB agents have revealed key structural features necessary for their activity. For instance, the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring are often essential for maintaining biological activity.[26]

Other Therapeutic Areas

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas as well. For example, derivatives have been investigated as anti-inflammatory agents through the inhibition of enzymes like 5-lipoxygenase (5-LO).[10] Additionally, some compounds have shown potential as autotaxin (ATX) inhibitors, which could have applications in various inflammatory and fibrotic diseases.[29]

Structure-Activity Relationships (SAR): A Guide to Optimization

Systematic exploration of the SAR of imidazo[1,2-a]pyridine derivatives has been crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The ability to readily modify the scaffold at various positions allows for fine-tuning of its interactions with biological targets.

For instance, in the development of autotaxin inhibitors, it was found that while the 6-position of the imidazo[1,2-a]pyridine core could tolerate a range of substituents without a significant loss of potency, even minor structural changes at the 3-position had a profound impact on activity.[29] Similarly, for 5-LO inhibitors, small polar groups at specific positions on the scaffold were found to be beneficial for both potency and desirable in vitro biopharmaceutical profiles.[10]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on several key areas:

  • Exploration of New Chemical Space: The development of novel synthetic methodologies will enable the creation of even more diverse libraries of imidazo[1,2-a]pyridine derivatives, expanding the accessible chemical space for drug discovery.

  • Targeting Novel Biological Pathways: As our understanding of disease biology grows, the imidazo[1,2-a]pyridine scaffold will undoubtedly be applied to new and challenging biological targets.

  • Application of Advanced Drug Design Strategies: The use of computational modeling, structure-based drug design, and artificial intelligence will further accelerate the optimization of imidazo[1,2-a]pyridine-based lead compounds.

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  • ZOLPIDEM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Saripidem. Patsnap Synapse. [Link]

  • Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. Neuropharmacology. [Link]

  • Saripidem. AdisInsight. [Link]

  • Zolpidem. Wikipedia. [Link]

  • Saripidem. PubChem. [Link]

  • Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. National Center for Biotechnology Information. [Link]

  • A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. [Link]

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Unlocking the Anticancer Potential of Imidazo[1,2-a]pyridine Architectures: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine (IP) scaffold is a nitrogen-rich, bicyclic 5-6 heterocycle that has emerged as a highly privileged pharmacophore in modern oncology[1][2]. Due to its unique electronic distribution and hydrogen-bonding capabilities, the IP core serves as an ideal structural backbone for scaffold hopping, enabling the design of highly selective kinase inhibitors, microtubule destabilizers, and multidrug resistance (MDR) reversal agents[3][4][5]. This technical guide synthesizes the mechanistic paradigms of IP derivatives, aggregates quantitative efficacy data, and provides self-validating experimental protocols designed to rigorously evaluate their anticancer properties.

Mechanistic Paradigms of Imidazo[1,2-a]pyridines

Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR signaling axis is frequently hyperactivated in human malignancies, driving aberrant cell proliferation and survival[5][6]. IP derivatives have demonstrated profound efficacy as ATP-competitive inhibitors of both PI3K and mTOR[5]. For instance, replacing the C-3 position of the IP core with an amide bond prevents enzymatic hydrolysis while maintaining critical hydrogen bonds within the kinase hinge region, yielding dual inhibitors (e.g., Compound 15a) with nanomolar potency[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes IP_Inhibitor Imidazo[1,2-a]pyridine Derivatives IP_Inhibitor->PI3K IP_Inhibitor->mTOR

Fig 1. PI3K/Akt/mTOR signaling cascade and dual inhibition by Imidazo[1,2-a]pyridine derivatives.

Microtubule Destabilization via Colchicine-Site Binding

Beyond kinase inhibition, N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrids act as potent tubulin-targeting agents[7]. By binding to the colchicine site of β -tubulin, these compounds prevent tubulin heterodimer polymerization. This structural interference arrests cancer cells in the G2/M mitotic phase, subsequently triggering reactive oxygen species (ROS) accumulation and apoptosis[7].

Reversal of ABC-Transporter Mediated Multidrug Resistance

A major clinical hurdle in oncology is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2, which efflux chemotherapeutics out of the cell[3]. Specific IP derivatives (e.g., Compound Y22) act as dual-target inhibitors of these efflux pumps. Crucially, these compounds suppress ATPase activity without altering transporter protein expression, effectively restoring the intracellular accumulation and cytotoxicity of drugs like adriamycin[3].

Covalent Targeting of KRAS G12C

Recent advancements have leveraged the IP backbone to install covalent warheads targeting the KRAS G12C mutation[4]. Synthesized via the Groebke–Blackburn–Bienaymè (GBB) multicomponent reaction, compounds like I-11 form irreversible bonds with the mutant cysteine residue, locking KRAS in its inactive GDP-bound state and halting downstream oncogenic signaling[4].

Quantitative Efficacy Landscape

The structural versatility of the IP scaffold allows it to be tuned for various targets and cancer phenotypes. The table below summarizes the quantitative in vitro efficacy of highly validated IP derivatives.

CompoundPrimary Target / MechanismCell Line (Origin)IC 50​ ( μ M)Reference
Compound 15a PI3K / mTOR (Dual Inhibition)HCT116 (Colon Carcinoma)0.010[5]
Compound 8c EGFR / COX-2 InhibitionK-562 (Leukemia)1.09[8]
Compound 12b Broad CytotoxicityHepG2 (Hepatocellular)13.0[9]
IP-5 p53/p21 Activation (Cell Cycle Arrest)HCC1937 (Breast Cancer)45.0[10]
HB9 Broad CytotoxicityA549 (Lung Carcinoma)50.56[2]
Compound Y22 ABCB1 / ABCG2 (MDR Reversal)K562/A02 (Resistant)> 100 (Non-toxic)*[3]

*Note: Compound Y22 is intentionally non-toxic as a monotherapy; its therapeutic value lies in its ability to reverse resistance to co-administered chemotherapeutics at low micromolar concentrations[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the critical workflows required to validate the mechanism of action for novel IP derivatives.

Exp_Workflow Synth 1. Chemical Synthesis & Scaffold Hopping Screen 2. High-Throughput Viability (MTS) Synth->Screen Mech 3. Target Validation (TR-FRET/Tubulin) Screen->Mech Cell 4. Cellular Dynamics (Flow Cytometry) Mech->Cell InVivo 5. In Vivo Efficacy (Xenograft Models) Cell->InVivo

Fig 2. Standardized experimental workflow for validating novel Imidazo[1,2-a]pyridine anticancer agents.

Protocol A: TR-FRET Kinase Assay for PI3K/mTOR Profiling

Objective: Quantify the IC 50​ of IP compounds against isolated recombinant kinases.

  • Step 1: Reaction Assembly. In a 384-well low-volume plate, combine recombinant PI3K α or mTOR, PIP2 substrate, and the IP compound (serial dilution).

  • Step 2: ATP Addition. Initiate the reaction by adding ATP.

    • Causality: The ATP concentration must be strictly maintained at or slightly below the Km​ for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors and that excess ATP does not artificially outcompete the drug, which would yield falsely inflated IC 50​ values.

  • Step 3: Detection. After a 60-minute incubation, add a stop solution containing EDTA, a Europium-labeled anti-phospho antibody, and a fluorescent acceptor tracer.

  • Step 4: Measurement. Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: IP derivatives are highly conjugated heterocycles and frequently exhibit intrinsic blue/green autofluorescence. Standard fluorescence intensity assays will suffer from severe background interference. TR-FRET introduces a microsecond time delay before measurement, allowing the short-lived compound autofluorescence to decay completely, capturing only the specific, long-lived kinase-dependent FRET signal.

Protocol B: Cell-Free Tubulin Polymerization Dynamics Assay

Objective: Determine if the IP compound acts as a microtubule stabilizer or destabilizer.

  • Step 1: Tubulin Preparation. Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) supplemented with 1 mM EGTA and 1 mM MgCl 2​ .

    • Causality: PIPES buffer is mandatory as it maintains physiological pH without chelating the essential Mg 2+ ions required for GTP hydrolysis and tubulin assembly.

  • Step 2: Compound Incubation. Add the IP compound, alongside Colchicine (positive control for destabilization) and Paclitaxel (positive control for stabilization).

  • Step 3: Kinetic Initiation. Add 1 mM GTP and immediately transfer to a microplate reader pre-warmed to 37°C.

  • Step 4: Kinetic Monitoring. Measure absorbance at 340 nm (or DAPI fluorescence) continuously for 60 minutes.

    • Causality: Endpoint assays cannot distinguish between mechanisms. Kinetic monitoring is required to observe the nucleation phase and plateau phase. IP compounds binding the colchicine site will suppress the V max​ of the growth phase and lower the final plateau, proving they are destabilizers rather than stabilizers[7].

Protocol C: High-Throughput Viability & Apoptosis Profiling

Objective: Differentiate between cytostatic growth arrest and true cytotoxic apoptosis.

  • Step 1: Cell Viability (MTS Assay). Seed cancer cells (e.g., HCT116, K-562) in 96-well plates. Treat with IP compounds for 72 hours. Add MTS reagent and read absorbance at 490 nm.

    • Causality: MTS is preferred over the traditional MTT assay. MTS is bioreduced directly into a soluble formazan product by metabolically active cells. This eliminates the DMSO solubilization step required for MTT, significantly reducing pipetting errors and preserving optical clarity in high-throughput formats[3].

  • Step 2: Apoptosis (Flow Cytometry). Harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with FITC-Annexin V and Propidium Iodide (PI).

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism, proving whether the IP compound induces programmed cell death (Annexin V+/PI-) or non-specific necrotic toxicity (Annexin V-/PI+)[8][10].

Future Perspectives & Clinical Translation

The imidazo[1,2-a]pyridine scaffold is rapidly transitioning from basic in vitro discovery to advanced translational applications. Beyond direct therapeutics, the IP core is being utilized in precision diagnostics. Recently, carbon-11 labeled IP derivatives (e.g., N-[11C]7) have been synthesized as highly selective Positron Emission Tomography (PET) radiotracers[6]. These probes allow for real-time, non-invasive in vivo imaging of PI3K/mTOR dysregulation in tumors, bridging the gap between targeted therapy and personalized companion diagnostics[6]. As scaffold hopping and covalent targeting methodologies mature, IP architectures will undoubtedly solidify their position in the next generation of precision oncology.

References

  • [1] Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. 1

  • [8] Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. PubMed (NIH). 8

  • [2] Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. 2

  • [10] The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC (NIH). 10

  • [3] Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry (ACS Publications). 3

  • [9] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. 9

  • [4] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC). 4

  • [5] Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 5

  • [7] An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. PubMed (NIH).7

  • [6] A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks.6

Sources

Methodological & Application

Synthesis of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate protocol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Introduction & Mechanistic Rationale

Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in the development of kinase inhibitors, GABA receptor modulators, and peptidylarginine deiminase 4 (PAD4) inhibitors (1[1], 2[2]).

The synthesis of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate relies on a highly reproducible, two-step tandem sequence:

  • Regioselective N-Alkylation : The reaction of methyl 2-aminopyridine-4-carboxylate with ethyl bromoacetate proceeds via an SN2 mechanism. Despite the presence of a primary exocyclic amine, alkylation occurs exclusively at the endocyclic pyridine nitrogen. This regioselectivity is dictated by the delocalization of the exocyclic amine's lone pair into the electron-deficient pyridine ring, rendering the ring nitrogen the most nucleophilic site.

  • Cyclodehydration and Chlorination : The resulting pyridinium bromide salt is subjected to neat phosphorus oxychloride (POCl₃) at reflux. POCl₃ serves a dual functional role: it acts as a dehydrating agent to close the 5-membered imidazole ring and as an electrophilic chlorinating agent to install the chlorine atom at the C2 position, yielding the fully aromatized target compound[1].

Synthetic workflow for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate.

Materials and Reagents

Table 1: Quantitative summary of reagents required for the synthetic protocol.

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmountRole
Methyl 2-aminopyridine-4-carboxylate6937-03-7152.151.0 eq3.5 g (23.01 mmol)Starting Material
Ethyl bromoacetate105-36-2167.004.3 + 2.1 eq11 mL + 5.5 mLAlkylating Agent / Solvent
Diethyl ether60-29-774.12-As neededAnti-solvent
Phosphorus oxychloride (POCl₃)10025-87-3153.33~29.0 eq53.5 mLReagent / Solvent
Saturated NaHCO₃ (aq)144-55-884.01-As neededNeutralization Base
Ethyl acetate141-78-688.11-As neededExtraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Adhere strictly to the validation checkpoints to ensure the integrity of the synthesis[1].

Step 1: Synthesis of 2-amino-1-(2-ethoxy-2-oxoethyl)-4-(methoxycarbonyl)pyridin-1-ium bromide
  • Reaction Initiation : Suspend methyl 2-aminopyridine-4-carboxylate (3.5 g, 23.01 mmol) in ethyl bromoacetate (11 mL, 99.22 mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Primary Incubation : Stir the suspension at room temperature (rt) for 24 hours.

    • Causality Note: The reaction is run neat (using the liquid alkylating agent as the solvent) to maximize the concentration of the reactants, thereby accelerating the bimolecular nucleophilic substitution (SN2) rate.

  • Secondary Incubation : Add an additional portion of ethyl bromoacetate (~5.5 mL, 49.5 mmol) to the flask. Continue stirring at rt for 4.5 days.

  • Precipitation : Dilute the reaction mixture with diethyl ether and stir vigorously at rt for 1 hour.

    • Causality Note: Diethyl ether acts as a highly effective anti-solvent. The generated pyridinium bromide salt is highly polar and completely insoluble in ether, allowing for quantitative precipitation and the removal of unreacted ethyl bromoacetate.

  • Isolation : Filter the resulting suspension. Wash the collected solids thoroughly with fresh diethyl ether and dry in vacuo to yield the intermediate salt.

    • Validation Checkpoint 1 : The formation of a dense, filterable solid upon ether addition confirms successful salt formation.

Step 2: Synthesis of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate
  • Cyclization Setup : Suspend the 2-amino-1-(2-ethoxy-2-oxoethyl)-4-(methoxycarbonyl)pyridin-1-ium bromide intermediate (7.3 g, 22.76 mmol) in phosphorus oxychloride (53.5 mL, 0.666 mol).

  • Reflux : Heat the mixture to reflux at 110 °C for 2 hours.

    • Causality Note: Heating at 110 °C provides the activation energy required for the cyclodehydration. POCl₃ acts as both the solvent and the electrophilic activating agent.

    • Validation Checkpoint 2 : During reflux, the heterogeneous suspension will transition into a homogeneous dark solution, indicating the consumption of the salt and the formation of the soluble imidazopyridine core.

  • Concentration : Cool the reaction mixture to rt and concentrate under reduced pressure to remove the bulk of the excess POCl₃.

    • Causality Note: Removing excess POCl₃ prior to aqueous workup is critical for safety. It minimizes the violent, exothermic hydrolysis that occurs when POCl₃ reacts with water, which could otherwise lead to the thermal degradation of the product.

  • Neutralization & Extraction : Dissolve the resulting concentrated residue in ethyl acetate. Carefully and slowly treat the organic solution with saturated aqueous NaHCO₃.

    • Causality Note: Careful neutralization is paramount. The reaction of residual acid with NaHCO₃ generates CO₂ gas. Maintaining a slightly basic pH ensures the imidazopyridine remains in its free-base form (partitioning into the organic layer) while strictly preventing the base-catalyzed hydrolysis of the methyl ester at the 7-position.

  • Phase Separation : Separate the layers and extract the aqueous phase with additional ethyl acetate.

  • Purification : Combine the organic layers, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient: 0-45% ethyl acetate in hexanes) to yield the pure target compound.

Analytical Characterization Data

Confirm the success of the synthesis by comparing the isolated products against the expected spectral data summarized below (3[3]).

Table 2: Expected analytical signatures for the intermediate and final product.

CompoundAnalytical MethodExpected Result
Step 1 Intermediate ¹H NMR (400 MHz, DMSO-d₆)δ 9.02 (s, 2H), 8.15 (d, J = 7.0 Hz, 1H), 7.62 (d, J = 1.8 Hz, 1H), 7.25 (dd, J = 7.0, 1.8 Hz, 1H), 5.21 (s, 2H), 4.21 (q, J = 7.1 Hz, 2H), 3.92 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H).
Step 2 Product ESI-MSm/z 211.1 [M+H]⁺
Step 2 Product Isotopic Pattern (MS)Validation Checkpoint 3: The MS spectrum must display the characteristic ~3:1 isotopic ratio at m/z 211.1 and 213.1, confirming the successful incorporation of a single chlorine atom.

References

1.[1] Title : US20220227787A1 - Inhibitors of peptidylarginine deiminases Source : Google Patents URL :

2.[3] Title : WO2022140428A2 - Inhibitors of peptidylarginine deiminases Source : Google Patents URL :

3.[2] Title : Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source : ethernet.edu.et URL :

Sources

High-Yield C3 Functionalization of Imidazo[1,2-a]pyridines: Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold embedded in numerous biologically active compounds and blockbuster therapeutics, including zolpidem (insomnia), minodronic acid (osteoporosis), and various antiviral agents[1]. From a mechanistic standpoint, the bridgehead nitrogen atom donates electron density into the fused bicyclic system, rendering the C3 position highly nucleophilic. Consequently, the C3 position is the kinetically favored site for direct C–H functionalization, making it highly susceptible to electrophilic and radical attacks[2].

Historically, C3 functionalization required harsh conditions or stoichiometric transition metals. However, modern synthetic methodologies prioritize late-stage functionalization using visible-light photoredox catalysis and aerobic metal-catalyzed cross-couplings[3]. As an Application Scientist, selecting the appropriate functionalization route requires understanding the causality of the catalytic cycle. For instance, continuous flow photochemistry overcomes the limited light penetration depth (Beer-Lambert law) inherent in batch reactors, enabling external photocatalyst-free nitrosylation[4]. Similarly, utilizing molecular oxygen as a terminal oxidant in copper-catalyzed decarboxylative couplings provides a green, self-sustaining catalytic cycle[1].

Quantitative Benchmarks for C3 Functionalization

To guide experimental design, the following table summarizes the quantitative data and operational parameters for state-of-the-art C3 functionalization strategies[1][3][4].

Functionalization StrategyReagents / CatalystReaction ConditionsYield RangeMechanistic Advantage
C3-Nitrosylation tert-Butyl nitrite, NoneWhite LEDs, Flow (66.7 μL/min), RT71–99%External photocatalyst-, oxidant-, and additive-free; autocatalytic[4].
C3-Alkylation 3-Indoleacetic acid, Cu(OAc)₂O₂ atm, DMF, 115 °C, 8 h56–89%Aerobic decarboxylative coupling; utilizes green terminal oxidant[1].
C3-Cyanomethylation Bromoacetonitrile, fac-Ir(ppy)₃Visible light, RT65–96%Mild room-temperature conditions; high functional group tolerance[3].
C3-Amination Azoles, Cobaloxime / AcridiniumVisible light, RT69–99%External oxidant-free dual catalytic system[3].

C3 Functionalization Workflow

The following diagram illustrates the logical divergence of C3 functionalization pathways based on the chosen catalytic strategy.

C3_Functionalization cluster_0 Photocatalytic Pathways cluster_1 Metal-Catalyzed Pathways Substrate Imidazo[1,2-a]pyridine (Electron-rich C3) Nitrosylation C3-Nitrosylation (Continuous Flow) Substrate->Nitrosylation t-BuONO, LEDs Cyanomethylation C3-Cyanomethylation (fac-Ir(ppy)3) Substrate->Cyanomethylation BrCH2CN, Light Alkylation C3-Alkylation (Cu-Catalyzed) Substrate->Alkylation Indoleacetic acid, O2 Amination C3-Amination (Cobaloxime) Substrate->Amination Azoles, Light Product1 3-Nitroso Derivative Nitrosylation->Product1 Product2 3-Cyanomethyl Derivative Cyanomethylation->Product2 Product3 3-Alkylated Derivative Alkylation->Product3 Product4 3-Amino Derivative Amination->Product4

Logical workflow of C3-functionalization strategies detailing photocatalytic and metal-catalyzed paths.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific control steps, researchers can definitively prove the causality of the catalytic mechanisms at play.

Protocol A: Photocatalyst-Free Continuous Flow C3-Nitrosylation

Causality: This protocol introduces the chromophore NO into the imidazo[1,2-a]pyridine scaffold. Because the resulting 3-nitroso product intensely absorbs visible light, it acts as its own photosensitizer, eliminating the need for expensive iridium or ruthenium catalysts[4]. Continuous flow is mandatory here; it ensures uniform light irradiation across the entire reaction volume, preventing the "shadowing" effect seen in batch reactors.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (0.2 mmol)

  • tert-Butyl nitrite (0.6 mmol, 72 μL)

  • Dichloromethane (DCM, 4.0 mL)

  • Continuous flow microreactor (FEP tubing, internal diameter 0.8 mm) equipped with 45 W white LEDs.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-phenylimidazo[1,2-a]pyridine and tert-butyl nitrite in 4.0 mL of DCM. Ensure the solution is homogenous.

  • Flow Setup: Prime the syringe pump and FEP tubing with pure DCM to establish a baseline flow.

  • Reaction Execution: Inject the reaction mixture into the continuous flow system at a precise flow rate of 66.7 μL/min[4].

  • Irradiation: Irradiate the transparent FEP tubing with 45 W white LEDs at ambient room temperature in the air. The residence time should be approximately 1 hour.

  • Collection & Purification: Collect the eluent in a receiving flask. Remove the solvent under reduced pressure and purify via silica gel column chromatography to isolate the 3-nitrosoimidazo[1,2-a]pyridine.

  • Self-Validation Step (Dark Control): Wrap a 10 cm section of the FEP tubing entirely in aluminum foil. Extract a micro-aliquot immediately after this dark zone. TLC or LC-MS analysis should reveal a halt in product formation, validating that the reaction is strictly photochemically driven and not a thermal background process.

Protocol B: Aerobic Copper-Catalyzed C3-Alkylation via Decarboxylative Coupling

Causality: This method functionalizes the C3 position using 3-indoleacetic acids. The Cu(OAc)₂ catalyst facilitates a single-electron transfer (SET) oxidative decarboxylation of the acid, generating a nucleophilic carbon-centered radical that selectively attacks the C3 position. Molecular oxygen (O₂) is the critical terminal oxidant that regenerates the active Cu(II) species from Cu(I), closing the catalytic cycle[1].

Materials:

  • Imidazo[1,2-a]pyridine derivative (0.4 mmol)

  • 3-Indoleacetic acid (0.3 mmol)

  • Cu(OAc)₂·H₂O (10 mol %)

  • Dimethylformamide (DMF, 1.8 mL)

  • O₂ balloon

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine (0.4 mmol), 3-indoleacetic acid (0.3 mmol), and Cu(OAc)₂·H₂O (10 mol %).

  • Solvent Addition: Add 1.8 mL of anhydrous DMF to the tube.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with O₂ using a balloon. Repeat this purge cycle three times to ensure a pure O₂ atmosphere[1].

  • Heating: Place the Schlenk tube in a pre-heated oil bath at 115 °C. Stir vigorously for 8 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine (3x) to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography.

  • Self-Validation Step (Atmosphere Control): Run a parallel reaction where the Schlenk tube is purged with Argon (Ar) instead of O₂. The reaction should stall at stoichiometric turnover (yielding <10% product), proving that aerobic oxidation is the indispensable driving force for catalytic turnover.

References

  • Source: nih.gov (Molecules)
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: acs.org (Organic Letters)
  • Source: researchgate.net (Green Synthesis and Catalysis)

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1][2][3][4][5] Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate, a specific derivative of this class, holds significant potential as a key intermediate in the synthesis of novel pharmaceutical candidates.[3][6] The precise substitution pattern, featuring a chloro group at the 2-position and a methyl carboxylate at the 7-position, necessitates a rigorous and multi-faceted analytical approach to confirm its identity, purity, and structural integrity.

This comprehensive guide provides detailed application notes and validated protocols for the characterization of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of key analytical techniques. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and further research.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supplemented by other relevant techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the target compound. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the specific substitution pattern on the imidazo[1,2-a]pyridine ring.[1][7]

1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons and their neighboring atoms. For Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate, the spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the methyl protons of the ester group.

Expected ¹H NMR Spectral Features:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityRationale
H-3~7.6-7.8Singlet (s)The proton at the 3-position is a singlet as it has no adjacent protons.
H-5~8.1-8.3Doublet (d)The proton at the 5-position is coupled to the proton at the 6-position.
H-6~7.2-7.4Doublet of doublets (dd)The proton at the 6-position is coupled to both the H-5 and H-8 protons.
H-8~7.9-8.1Singlet (s) or narrow doubletThe proton at the 8-position may appear as a singlet or a narrow doublet due to long-range coupling.
-OCH₃~3.9-4.1Singlet (s)The three equivalent protons of the methyl ester group will appear as a singlet.

Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.[8]

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).[9]

    • The number of scans can range from 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.[10]

    • A relaxation delay of 1-2 seconds is typically sufficient.[10]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Perform baseline correction to ensure accurate integration.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[7][11]

    • Integrate all signals to determine the relative number of protons.

    • Report chemical shifts to two decimal places and coupling constants (J) in Hertz (Hz).[11]

1.2. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.[6] This is crucial for confirming the presence of all carbon atoms and their hybridization states.

Expected ¹³C NMR Spectral Features:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O (Ester)~160-165The carbonyl carbon of the ester group is highly deshielded.
C-2~140-145The carbon bearing the chloro substituent.
C-3~110-115The carbon at the 3-position of the imidazole ring.
C-5~125-130Aromatic carbon in the pyridine ring.
C-6~120-125Aromatic carbon in the pyridine ring.
C-7~115-120The carbon attached to the carboxylate group.
C-8~110-115Aromatic carbon in the pyridine ring.
C-8a~145-150The bridgehead carbon of the fused ring system.
-OCH₃~50-55The carbon of the methyl ester group.

Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • A standard proton-decoupled pulse program should be used.[11]

    • The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).[9]

    • A significantly larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.[12]

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.[12]

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[12]

    • Report chemical shifts to one decimal place.[11]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.6-0.7 mL of deuterated solvent) H1_NMR ¹H NMR Acquisition (400 MHz, 16-64 scans) Dissolve->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR Acquisition (Proton Decoupled, ≥1024 scans) Dissolve->C13_NMR Transfer to NMR tube Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Reference to Solvent Peak or TMS Processing->Referencing Analysis Integration & Peak Picking, Structure Confirmation Referencing->Analysis

Figure 1: General workflow for NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a critical technique for determining the molecular weight of the compound and providing evidence for its elemental composition.[13] For halogenated compounds like Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate, the isotopic pattern of chlorine is a key diagnostic feature.[13]

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak will appear as a characteristic isotopic cluster due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[13] The nominal mass will be for the most abundant isotopes.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated mass for C₉H₇ClN₂O₂ should be compared with the experimentally observed mass.

  • Fragmentation Pattern: Electron Ionization (EI) can induce fragmentation, providing structural information. Common fragmentation pathways for such molecules may include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or the chlorine atom.[14]

Protocol for Mass Spectrometry Analysis (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase, such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize an LC-MS system equipped with an electrospray ionization (ESI) source for soft ionization, which will predominantly show the protonated molecule [M+H]⁺.

    • For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to determine the optimal ionization.

    • For HRMS, use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Compare the accurate mass with the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to support the proposed structure.

MS_Workflow SamplePrep Sample Preparation (Dilute solution in MeOH/ACN) LC_Separation Liquid Chromatography (LC) (Optional for pure samples) SamplePrep->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Molecular weight, Isotopic pattern, Fragmentation) Detection->Data_Analysis

Figure 2: General workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the standard method for determining the purity of the synthesized compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[15]

Protocol for HPLC Purity Analysis:

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is suitable.

    • A reversed-phase C18 column is a good starting point for method development.[16]

  • Mobile Phase and Gradient:

    • A common mobile phase system consists of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • A gradient elution, starting with a higher proportion of water and increasing the organic solvent content over time, is typically used to ensure the elution of all components.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Data Acquisition and Analysis:

    • Monitor the elution profile at a wavelength where the compound has significant absorbance, which can be determined by UV-Vis spectroscopy. Imidazo[1,2-a]pyridine derivatives typically absorb in the UV region.[17][18][19][20]

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Supplementary Analytical Techniques

While NMR, MS, and HPLC are the primary techniques, other methods can provide valuable complementary information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expected characteristic peaks for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate include C=O stretching of the ester (around 1700-1730 cm⁻¹), C-Cl stretching, and various aromatic C-H and C=C/C=N vibrations.[21][22]

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula to further confirm the compound's identity and purity.[6][23]

  • UV-Vis Spectroscopy: This can be used to determine the wavelength of maximum absorbance (λmax) for HPLC detection and can also provide some information about the electronic structure of the molecule.[17][18]

Conclusion

The comprehensive characterization of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate requires a synergistic application of multiple analytical techniques. The protocols and guidelines presented in this document provide a robust framework for researchers to confidently confirm the structure, purity, and identity of this important synthetic intermediate. By adhering to these methodologies, scientists can ensure the quality and reliability of their data, which is paramount for the advancement of drug discovery and development programs.

References

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  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
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  • PMC. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
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  • ACS Publications. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega.
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Sources

Introduction: The Central Role of Imidazo[1,2-a]pyridines and NMR

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to ¹H and ¹³C NMR Spectroscopy for the Structural Elucidation of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds with applications as anti-inflammatory, antiviral, anxiolytic, and anticancer agents.[1][2] Given that the specific substitution pattern on this bicyclic nitrogen-containing heterocycle can lead to vastly different pharmacological profiles, the precise and unambiguous determination of its chemical structure is paramount.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of these molecules in solution.[3][4] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both detailed experimental protocols and in-depth insights into the interpretation of ¹H and ¹³C NMR data for imidazo[1,2-a]pyridine derivatives.

Part 1: Experimental Protocols for High-Quality NMR Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[3] Adhering to proven protocols is essential for obtaining high-resolution data amenable to accurate interpretation.

Sample Concentration and Preparation

A homogeneous solution free of particulate matter is critical for avoiding magnetic field distortions and ensuring sharp, well-resolved peaks.[3][5]

Protocol:

  • Weighing the Sample:

    • For ¹H NMR , accurately weigh 1-5 mg of the purified imidazo[1,2-a]pyridine derivative.[3][6]

    • For ¹³C NMR and 2D experiments, a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 5-30 mg of the sample.[3][6]

  • Initial Dissolution:

    • Transfer the weighed sample into a clean, dry glass vial (e.g., a small test tube or scintillation vial). Using a secondary vial before transferring to the NMR tube makes it easier to ensure complete dissolution and filter if necessary.[5]

  • Solvent Addition:

    • Add 0.6–0.7 mL of the chosen deuterated solvent to the vial. This volume is optimized for standard 5 mm NMR tubes to achieve a sample height of 4-5 cm, which is ideal for proper shimming.[3][5]

  • Homogenization:

    • Gently vortex or swirl the vial to dissolve the compound completely. If needed, gentle warming or sonication can aid dissolution.

  • Filtration and Transfer:

    • Visually inspect the solution against a light source. If any solid particles or "floaters" are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6] Particulate matter will not appear in the spectrum but can severely degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[3][5]

  • Capping and Labeling:

    • Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Selection of Deuterated Solvents

Deuterated solvents are essential for solution-state NMR for two primary reasons: they prevent the large proton signal of the solvent from overwhelming the analyte signals, and the deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[4][5][7]

The choice of solvent is dictated by the solubility of the derivative, following the "like dissolves like" principle.[4]

Deuterated SolventChemical FormulaResidual ¹H Signal (ppm)¹³C Signal (ppm)Common Use Cases & Notes
Chloroform-dCDCl₃7.2677.16The most common solvent for nonpolar to moderately polar organic compounds. Many published spectra for imidazo[1,2-a]pyridines use CDCl₃.[8][9][10]
Dimethyl sulfoxide-d₆(CD₃)₂SO2.5039.52An excellent choice for more polar compounds. Its high boiling point makes it suitable for variable temperature studies.[11][12]
Acetone-d₆(CD₃)₂CO2.0529.84, 206.26Useful for moderately polar compounds; its volatility can be a drawback.
Methanol-d₄CD₃OD3.31 (OH ~4.87)49.00A protic solvent suitable for polar compounds that can exchange with labile protons (e.g., -OH, -NH) in the analyte.
Deuterium OxideD₂O~4.79-Used for water-soluble salts. The chemical shift of the residual HDO peak is temperature-dependent.[13]

Note: The residual solvent signals are commonly used as a secondary chemical shift reference.[11]

Internal Standards and Referencing

For precise chemical shift calibration, an internal standard can be used. Tetramethylsilane (TMS) is the universally accepted reference standard, defined as 0.00 ppm for both ¹H and ¹³C NMR. However, in modern practice, the residual solvent peak is most often used for calibration.[11][13]

Figure 1: A generalized workflow for the spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.

Part 2: Data Interpretation and Structural Elucidation

The unique electronic structure of the imidazo[1,2-a]pyridine ring system gives rise to a characteristic pattern of signals in both ¹H and ¹³C NMR spectra.

Characteristic ¹H and ¹³C NMR Chemical Shifts

The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The nitrogen at position 4 acts as a bridgehead, and the overall system is a 10 π-electron aromatic system.[13] This aromaticity and the presence of nitrogen atoms significantly influence the chemical shifts.

PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Rationale and Key Observations
C2 7.5 - 8.0144 - 147Often appears as a singlet if unsubstituted. Its chemical shift is sensitive to the substituent at this position. For example, in 2-phenylimidazo[1,2-a]pyridine, C2 is around 145.8 ppm.[9]
C3 7.1 - 7.6107 - 110Typically a singlet if unsubstituted. This position is relatively electron-rich, resulting in a more upfield ¹³C chemical shift compared to other sp² carbons. In 2-phenylimidazo[1,2-a]pyridine, C3 appears around 108.1 ppm.[9]
C5 7.8 - 8.2124 - 126A doublet, coupled to H6. This proton is often the most downfield of the pyridine ring protons due to its proximity to the bridgehead nitrogen (N4).
C6 6.7 - 7.0111 - 114A triplet or doublet of doublets, coupled to H5 and H7. It is typically the most upfield proton in the pyridine ring.
C7 7.0 - 7.4123 - 126A triplet or doublet of doublets, coupled to H6 and H8.
C8 7.5 - 7.8116 - 118A doublet, coupled to H7.
C8a -144 - 146The bridgehead carbon, with no attached proton. Its chemical shift is similar to that of C2.

Note: These are generalized ranges. Actual values are highly dependent on the specific substituents and the solvent used.[1]

Proton-Proton Coupling Constants (J-values)

The coupling constants between adjacent protons on the pyridine ring are invaluable for confirming their relative positions.

  • ³J (ortho): The coupling between adjacent protons (e.g., H5-H6, H6-H7, H7-H8) is typically in the range of 6.5 - 9.0 Hz .

  • ⁴J (meta): Coupling between protons separated by two bonds (e.g., H5-H7, H6-H8) is smaller, around 1.5 - 3.0 Hz .

  • ⁵J (para): Coupling across the ring (e.g., H5-H8) is the smallest, often < 1.0 Hz and not always resolved.

For instance, the H5 proton will appear as a doublet with a large coupling constant (d, J ≈ 7-9 Hz) due to its interaction with H6. The H6 proton will often be a triplet or triplet of doublets (td) due to its coupling with both H5 and H7.

Utilizing 2D NMR for Unambiguous Assignments

For complex or heavily substituted imidazo[1,2-a]pyridine derivatives, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR techniques are essential for resolving ambiguities and providing definitive structural proof.[13][14]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons (e.g., H5 will show a correlation to H6). This is the primary tool for tracing out the proton network on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the direct assignment of carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful tool for piecing together the molecular skeleton. It can confirm the fusion of the imidazole and pyridine rings and establish the position of substituents.

Figure 2: Key HMBC correlations for an unsubstituted imidazo[1,2-a]pyridine core. Dashed lines show 2- and 3-bond correlations from protons to carbons, which are crucial for confirming the bicyclic structure.

Example Interpretation: A correlation from the proton at position 5 (H5) to the bridgehead carbon C8a in an HMBC spectrum is definitive proof of the ring fusion and the position of H5. Similarly, correlations from H3 to both C2 and C8a confirm the imidazole ring structure.

Conclusion

The structural elucidation of imidazo[1,2-a]pyridine derivatives is a critical task in modern chemical and pharmaceutical research. A systematic approach, beginning with rigorous sample preparation and followed by a logical interpretation of 1D and 2D NMR data, allows for the confident and unambiguous assignment of these important molecular structures. By understanding the characteristic chemical shifts, coupling constants, and the power of multidimensional correlation experiments, researchers can effectively leverage NMR spectroscopy to accelerate their discovery and development efforts.

References

  • Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). MDPI.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • SG Sample Prep. (n.d.). Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023). RSC Advances. Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of 6a. (2022). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved from [Link]

  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-ones. (n.d.). SciSpace. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. (2026). ACS Omega. Retrieved from [Link]

  • NMR sample preparation.pdf. (n.d.). Retrieved from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). RSC. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Bentham Science. Retrieved from [Link]

  • Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). Journal of Chemical Education. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: A Framework for In Vitro Screening of Novel Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and a multitude of investigational agents.[1][2][3] This versatile heterocyclic system has demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] A significant portion of research has focused on the development of imidazo[1,2-a]pyridine derivatives as potent and selective protein kinase inhibitors.[1][4]

Protein kinases are critical regulators of nearly all cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6][7] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[8][9][10] Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of this pathway, specifically targeting PI3Kα with nanomolar efficacy.[1][11]

This document provides a detailed framework and step-by-step protocols for the initial in vitro screening of novel Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate derivatives. The proposed screening cascade is designed to efficiently identify compounds with anticancer activity, elucidate their primary molecular target class, and confirm their mechanism of action within a cellular context.

Proposed Screening Cascade

The logical progression for evaluating a new chemical series with suspected kinase inhibitory action involves a multi-stage approach. This cascade is designed to triage compounds efficiently, moving from broad, cell-based assays to more specific biochemical and mechanistic studies.

Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Mechanism of Action (MOA) Primary Protocol 1: Cytotoxicity Screening (MTT Assay) Secondary Protocol 2: Biochemical Kinase Assay (ADP-Glo™) Primary->Secondary Active compounds (IC50 < 10 µM) MOA Protocol 3: Cellular Target Engagement (Western Blot for p-Akt) Secondary->MOA Potent kinase inhibitors (IC50 < 1 µM) PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (S473) Akt->pAkt Phosphorylation Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Promotes Inhibitor Derivative A Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway showing the point of inhibition.

Materials:

  • 6-well cell culture plates

  • Lysis Buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors. * BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane. * Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). [12]Note: Avoid milk as a blocking agent as it contains phosphoproteins that can increase background. [12][13]* Primary antibodies: Rabbit anti-p-Akt (S473), Rabbit anti-total-Akt, Mouse anti-GAPDH (loading control)

  • Secondary antibodies: Anti-rabbit HRP-linked, Anti-mouse HRP-linked

  • Enhanced Chemiluminescence (ECL) detection reagents

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., HCT-116) in 6-well plates and grow to 80-90% confluency. * Treat cells with the test compound (e.g., Derivative A at 0.1, 1, and 10 µM) and controls (DMSO) for 2-4 hours.

    • Wash cells with ice-cold PBS, then lyse them directly in the plate with 100-200 µL of ice-cold lysis buffer containing phosphatase inhibitors.

  • Protein Quantification:

    • Scrape and collect the lysates, then clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add an equal volume of 2x SDS-PAGE sample buffer. * Denature the samples by boiling at 95°C for 5 minutes. * Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S stain if needed.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding. * Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST. * Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. * Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL detection reagents to the membrane.

    • Image the resulting chemiluminescent signal using a digital imager.

    • The membrane can be stripped and re-probed for total Akt and the loading control (GAPDH) to ensure equal protein loading and to quantify the specific decrease in phosphorylation.

Expected Results: A dose-dependent decrease in the band corresponding to p-Akt (S473) should be observed in cells treated with an active PI3K inhibitor, while the levels of total Akt and the loading control (GAPDH) should remain relatively constant.

References

  • MTT Assay: Assessing Cell Proliferation. [No specific source name provided]. [Link]

  • In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • MTT Cell Assay Protocol. [No specific source name provided]. [Link]

  • MTT (Assay protocol). [No specific source name provided]. [Link]

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. PMC. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega - ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [No specific source name provided]. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. PMC - NIH. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [No specific source name provided]. [Link]

  • PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique electronic nature of the imidazo[1,2-a]pyridine ring system presents both opportunities for diverse derivatization and specific challenges in controlling reactivity and regioselectivity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors. The advice herein is grounded in established literature and aims to provide not just solutions, but also a deeper understanding of the underlying chemical principles.

The Landscape of Imidazo[1,2-a]pyridine Reactivity

The imidazo[1,2-a]pyridine core is an electron-rich heteroaromatic system. The C3 position is the most nucleophilic and is typically the most reactive site for electrophilic substitution and many C-H functionalization reactions.[1] The pyridine ring is generally less reactive towards electrophiles. Understanding this inherent reactivity is the first step in troubleshooting and designing successful functionalization strategies.

Caption: General reactivity map of the imidazo[1,2-a]pyridine scaffold.

Section 1: C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for derivatizing imidazo[1,2-a]pyridines.[2] However, controlling regioselectivity and achieving high yields can be challenging. This section addresses common issues encountered during these reactions.

Troubleshooting Guide: C-H Functionalization
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Catalyst Inactivity: The catalyst (e.g., copper or palladium) may be poisoned or not in the active oxidation state. 2. Insufficiently Activated C-H bond: The substrate may be too electron-poor. 3. Incorrect Solvent or Base: The polarity of the solvent or the strength of the base may not be optimal for the catalytic cycle.1. Catalyst Choice & Handling: For copper-catalyzed reactions, Cu(I) salts like CuI or CuBr are often more effective than Cu(II) salts.[3][4] Ensure the catalyst is not old or oxidized. Consider adding a ligand like 1,10-phenanthroline to stabilize the copper catalyst.[3] 2. Reaction Conditions: Increase the reaction temperature. For substrates with electron-withdrawing groups, a more forcing condition might be necessary. 3. Solvent & Base Screening: Screen a range of solvents with varying polarities (e.g., DMF, DMSO, dioxane, toluene).[3] The choice of base is also critical; inorganic bases like Cs₂CO₃ or K₂CO₃ are commonly used.[5]
Poor Regioselectivity (Mixture of C3 and other isomers) 1. Inherent Reactivity: C3 is the most electronically favored position, but other positions can react under certain conditions. 2. Steric Hindrance: A bulky substituent at C2 might hinder reaction at C3, leading to functionalization at other sites.1. Directing Groups: For functionalization at positions other than C3, consider installing a directing group. 2. Catalyst/Ligand System: The choice of catalyst and ligand can influence regioselectivity. Experiment with different ligand systems to sterically control the site of functionalization.
Formation of Side Products (e.g., Dimerization) 1. Over-oxidation: The oxidant used may be too strong, leading to undesired side reactions. 2. Homocoupling: The imidazo[1,2-a]pyridine can couple with itself, especially at high concentrations or temperatures.1. Choice of Oxidant: If using an external oxidant, consider a milder one or use aerobic oxidation (air or O₂).[4][6] 2. Reaction Parameters: Lower the reaction temperature and use a more dilute solution. Ensure a stoichiometric amount of the coupling partner is present.
FAQs: C-H Functionalization

Q1: I am trying to functionalize the C5 position. How can I achieve this selectively?

A1: Selective functionalization at C5 is challenging due to the high reactivity of the C3 position. One strategy is to use a directing group at the N1 position. Another approach involves carefully selecting the reaction conditions. For instance, some visible-light-induced C5-alkylation methods have been developed that show good selectivity.[7]

Q2: My copper-catalyzed C-H arylation is not working. What are the most critical parameters to check?

A2: For copper-catalyzed C-H arylations, the most critical parameters are often the choice of copper salt, ligand, base, and solvent.[3] A common starting point is a Cu(I) source (like CuI), a nitrogen-based ligand (like 1,10-phenanthroline), an inorganic base (like Cs₂CO₃), and a polar aprotic solvent (like DMF or DMSO).[3][8] Ensure all reagents are pure and the reaction is performed under an inert atmosphere if specified in the protocol.

Section 2: Halogenation

Halogenated imidazo[1,2-a]pyridines are versatile building blocks for further functionalization, particularly in cross-coupling reactions.[9] However, achieving regioselective monohalogenation can be difficult.

Troubleshooting Guide: Halogenation
Problem Potential Cause(s) Suggested Solution(s)
Formation of di- or poly-halogenated products 1. Excess Halogenating Agent: Using too much of the halogenating agent (e.g., NBS, NCS, I₂). 2. High Reactivity of the Substrate: Electron-rich imidazo[1,2-a]pyridines are highly susceptible to multiple halogenations.1. Control Stoichiometry: Use a stoichiometric amount (or slightly less) of the halogenating agent. Add the agent portion-wise to the reaction mixture. 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to better control the reactivity.
Poor Regioselectivity 1. Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity. 2. Halogenating Agent: Different halogenating agents can exhibit different selectivities.1. Solvent Screening: The reaction solvent can significantly impact selectivity. For example, using N-iodosuccinimide (NIS) in acetonitrile often gives high selectivity for the C3 position.[10] 2. Agent Choice: For bromination, agents like CBr₄ with a base can offer high regioselectivity for the C3 position.[11]
Low Yield 1. Decomposition of Starting Material: Harsh reaction conditions (e.g., strong acids) can lead to decomposition. 2. Inefficient Halogenating Agent: The chosen agent may not be reactive enough for the specific substrate.1. Milder Conditions: Opt for milder halogenating agents (e.g., NBS, NIS) over harsher ones (e.g., Br₂ in strong acid). Transition-metal-free methods using sodium chlorite or bromite in the presence of acetic acid have also been shown to be effective and regioselective.[9][12] 2. Activation: If the substrate is electron-poor, a more reactive halogenating agent or a catalyst might be necessary.
FAQs: Halogenation

Q1: What is the best method for regioselective C3-iodination?

A1: A highly effective and regioselective method for C3-iodination is the use of N-iodosuccinimide (NIS) in a solvent like acetonitrile at room temperature.[10] This method often leads to the precipitation of the desired 3-iodo-imidazo[1,2-a]pyridine in high purity.

Q2: Can I achieve halogenation on the pyridine ring directly?

A2: Direct halogenation on the pyridine ring is less common due to the higher reactivity of the imidazole ring. It is often more practical to start with a pre-halogenated 2-aminopyridine and then construct the imidazo[1,2-a]pyridine core. For example, using 2-amino-5-bromopyridine as a starting material will yield a 6-bromoimidazo[1,2-a]pyridine.[13]

Section 3: Cross-Coupling Reactions

Suzuki-Miyaura, Heck, and Sonogashira couplings are invaluable for introducing carbon-carbon bonds to the imidazo[1,2-a]pyridine scaffold. These reactions typically involve a pre-halogenated substrate.

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or no yield 1. Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or coordination with the nitrogen atoms of the substrate. 2. Poor Solubility: The substrate or reagents may not be fully dissolved in the reaction solvent. 3. Incorrect Base or Ligand: The choice of base and ligand is crucial for the catalytic cycle.1. Catalyst and Ligand Selection: Use a robust palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst with a suitable phosphine ligand.[14] Bulky, electron-rich ligands are often effective. Ensure high-purity reagents and solvents. 2. Solvent System: Use a solvent mixture to improve solubility, such as 1,4-dioxane/water or DME/water.[14] 3. Base and Ligand Screening: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and phosphine ligands. The optimal combination can be substrate-dependent.
Homocoupling of Boronic Acid (in Suzuki reactions) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. High Temperature: High reaction temperatures can also lead to this side reaction.1. Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Dehalogenation of the starting material 1. Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of the organopalladium intermediate. 2. Side Reactions in the Catalytic Cycle: Certain conditions can favor reductive elimination to give the dehalogenated product.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Optimize Conditions: Adjust the base, ligand, and temperature to disfavor the dehalogenation pathway.
FAQs: Cross-Coupling Reactions

Q1: Can I perform a Suzuki coupling on a chloro-imidazo[1,2-a]pyridine?

A1: While bromo- and iodo-imidazo[1,2-a]pyridines are more reactive and commonly used, Suzuki couplings on their chloro- counterparts are possible. However, they typically require more specialized catalytic systems, such as those with highly active, bulky phosphine ligands (e.g., Buchwald-type ligands), and potentially higher reaction temperatures.

Q2: My Suzuki reaction is slow. Can I use microwave heating?

A2: Yes, microwave-assisted heating is an excellent technique to accelerate Suzuki cross-coupling reactions.[15] It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.

G Troubleshooting Workflow for Low Yield in Functionalization Reactions Start Low Yield Observed Check_Reagents Check Purity of Starting Materials, Reagents, and Solvents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions Monitor_Reaction Monitor Reaction by TLC/LC-MS. Is the starting material consumed? Check_Conditions->Monitor_Reaction Optimize_Catalyst Optimize Catalyst System (Catalyst, Ligand, Base) Screen_Solvents Screen Different Solvents or Solvent Mixtures Optimize_Catalyst->Screen_Solvents Success Yield Improved Screen_Solvents->Success Monitor_Reaction->Optimize_Catalyst No, SM remains Purification_Issue Consider Purification Issues (Product loss during workup?) Monitor_Reaction->Purification_Issue Yes, SM consumed Purification_Issue->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Section 4: Experimental Protocols

Protocol 1: Copper-Catalyzed C3-Arylation of 2-Methylimidazo[1,2-a]pyridine

This protocol is adapted from a general method for the direct arylation of imidazo[1,2-a]pyridines.[3]

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (Phen)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube, add 2-methylimidazo[1,2-a]pyridine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF (3 mL) and the aryl iodide (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 140 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C3-Bromination of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a method for selective monobromination at the C3 position.[11]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Carbon tetrabromide (CBr₄)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

Procedure:

  • In a round-bottom flask, dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in 1,4-dioxane (5 mL).

  • Add CBr₄ (1.2 mmol) and NaOH (2.0 mmol).

  • Stir the mixture at 80 °C for 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Iodo-2-phenylimidazo[1,2-a]pyridine

This protocol is a representative procedure for the Suzuki coupling of a halogenated imidazo[1,2-a]pyridine.[10]

Materials:

  • 3-Iodo-2-phenylimidazo[1,2-a]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add 3-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add toluene (10 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL).

  • Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture at 75 °C under an inert atmosphere for 24-48 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography on silica gel.

References

  • Yuan, Z., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 6(82), 78731-78735. [Link]

  • Deng, G., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters, 14(7), 1688-1691. [Link]

  • Deng, G., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters, 14(7), 1688-1691. [Link]

  • Wang, X., et al. (2021). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. ACS Omega, 6(33), 21768-21776. [Link]

  • Pautrat, F., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]

  • He, P., et al. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1). [Link]

  • Yuan, Z., et al. (2016). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Wang, X., et al. (2021). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a ]pyridines with 3-Indoleacetic Acids. ResearchGate. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Chemistry, 3(1), 2565-2575. [Link]

  • Jin, Y., et al. (2020). Visible light-induced C5-alkylation of imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimides. Molecules, 30, 607. [Link]

  • Yuan, Z., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 6(82), 78731-78735. [Link]

  • Lin, W., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]

  • He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science. [Link]

  • Chen, J., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]

  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Huang, H., et al. (2013). Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Letters, 15(23), 6218-6221. [Link]

  • Chen, F., et al. (2018). Copper-catalyzed three-component reaction of imidazo[1, 2-a]pyridine with elemental sulfur and arylboronic acid to produce sulfenylimidazo[1, 2-a]pyridines. Tetrahedron Letters, 59(39), 3551-3554. [Link]

  • Guillaumet, G., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(21), 6898-6902. [Link]

  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • da Silva, A., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 55-66. [Link]

  • Wang, S., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(2), 565-584. [Link]

  • Perry, M., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Wang, H., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(23), 11953-11958. [Link]

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Technical Support Center: Stability and Handling of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures

As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results when utilizing functionalized imidazo[1,2-a]pyridines. While Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is a highly valuable pharmacological scaffold, it is not a "dissolve-and-forget" molecule. Its structural features—specifically the C-7 methyl ester and the C-2 chloro group—render it chemically vulnerable under standard biological and formulation conditions.

This guide is designed to move beyond basic handling instructions. By understanding the mechanistic causality behind the molecule's degradation, you can implement self-validating workflows that ensure absolute data integrity during your experiments.

Part 1: Core Molecular Vulnerabilities

To troubleshoot effectively, we must first understand the molecule's electronic environment. The imidazo[1,2-a]pyridine core is an electron-withdrawing fused bicyclic system.

  • The C-7 Ester: The core pulls electron density away from the C-7 position via inductive effects, leaving the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions[1].

  • The C-2 Chloro Group: The ring nitrogens act as an electron sink. This stabilizes negative charge intermediates, activating the C-2 position toward Nucleophilic Aromatic Substitution (SNAr) when exposed to strong nucleophiles[2].

G Compound Methyl 2-chloroimidazo[1,2-a] pyridine-7-carboxylate Hydrolysis Ester Hydrolysis (C-7 Carboxylic Acid) Compound->Hydrolysis Aqueous Buffer (pH > 7.4) OH⁻ attack at carbonyl SNAr Nucleophilic Substitution (C-2 Adduct) Compound->SNAr Primary Amines / Thiols (e.g., Tris, DTT, Hydrazine) Precipitation Free Base Precipitation (Loss of Solubility) Compound->Precipitation Neutral/Basic pH < 5% DMSO

Figure 1: Primary degradation and physical instability pathways in solution.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS data shows a gradual loss of the parent compound in my biological assay buffer over 24 hours, accompanied by a new peak with a mass of [M-14]. What is happening? A: You are observing base-catalyzed ester hydrolysis. In aqueous buffers (especially phosphate buffers at pH ≥ 7.4), the C-7 methyl ester is hydrolyzed to the corresponding carboxylic acid (loss of a methyl group, -14 Da)[3]. The electron-withdrawing imidazo[1,2-a]pyridine core accelerates this process by increasing the electrophilicity of the ester carbonyl[1]. Solution: Do not pre-incubate the compound in aqueous media. Spike the compound from an anhydrous DMSO stock directly into the assay immediately prior to initialization. If prolonged incubation is required, consider redesigning the probe with a more sterically hindered ester or a bioisosteric amide[1].

Q2: During an enzymatic assay, I noticed a mass shift indicating the loss of chlorine (-35.5 Da) and the addition of my buffer components. Is the C-2 position reactive? A: Yes. While aryl chlorides are generally stable, the C-2 position of the imidazo[1,2-a]pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[4]. If your assay buffer contains strong nucleophiles like primary amines (e.g., Tris buffer) or thiols (e.g., DTT, β-mercaptoethanol) at elevated temperatures (37°C), the chlorine atom will be displaced[2]. Solution: Switch your assay buffer to a non-nucleophilic alternative, such as HEPES or MOPS. Eliminate reducing agents like DTT if they are not strictly required for enzyme stability, or replace them with non-nucleophilic reducing agents like TCEP.

Q3: My stock solution is inconsistent. Sometimes the compound crashes out of solution when added to the assay plate, causing high standard deviations in my IC50 curves. How do I fix this? A: This is a pH-dependent solubility issue. The basic nitrogen (N1) on the imidazo[1,2-a]pyridine core has a pKa of approximately 4.0–5.0. In neutral to basic assay conditions, the molecule exists entirely as the unprotonated free base, which is highly lipophilic and prone to precipitation[5]. Solution: Ensure the final DMSO concentration in your assay is maintained at ≥2% to act as a co-solvent. If your assay cannot tolerate >1% DMSO, pre-dilute the compound in a surfactant-containing buffer (e.g., 0.01% Tween-20 or Pluronic F-68) to maintain the compound in micellar suspension.

Part 3: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected stability of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate across various standard laboratory conditions.

Environmental ConditionSolvent / BufferTemperatureTimeframeStability Remaining (%)Primary Mechanism of Loss
Optimal Storage 100% Anhydrous DMSO-20°C6 Months> 99%None
Physiological Assay PBS (pH 7.4, 1% DMSO)37°C24 Hours~85 - 90%C-7 Ester Hydrolysis
Amine-Rich Assay Tris-HCl (pH 8.0)37°C24 Hours~70 - 80%Hydrolysis + C-2 Substitution
Harsh Basic 0.1 M NaOH (aq)25°C1 Hour< 10%Rapid C-7 Ester Hydrolysis

Part 4: Standard Operating Procedure (SOP) for Stock Preparation

To guarantee self-validating experimental conditions, adhere strictly to the following reconstitution and storage workflow.

Step 1: Reconstitution (Anhydrous Conditions)

  • Equilibrate the lyophilized vial to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Dissolve the powder exclusively in anhydrous, amine-free DMSO to a concentration of 10 mM or 50 mM. Do not use protic solvents (e.g., methanol, ethanol) as they can induce transesterification over time.

Step 2: Aliquoting (Minimizing Freeze-Thaw)

  • Divide the master stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. The imidazopyridine core can undergo slow photolytic degradation under continuous fluorescent lighting[5].

Step 3: Storage (Inert Atmosphere)

  • Purge the headspace of the aliquot tubes with dry Argon or Nitrogen gas before capping.

  • Store at -20°C or -80°C.

Step 4: Assay Integration (Just-in-Time Spiking)

  • Thaw a single aliquot immediately before use. Discard any remaining volume; do not refreeze.

  • Perform serial dilutions in 100% DMSO. Only introduce the compound to the aqueous assay buffer at the final step, minimizing the time the ester is exposed to hydrolytic conditions.

References

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC. National Institutes of Health (NIH). 1

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry. ACS Publications. 3

  • Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support against Escherichia Coli. TSI Journals. 2

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. TSI Journals.4

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines | The Journal of Organic Chemistry. ACS Publications. 5

Sources

Technical Support Center: Palladium Catalyst Removal from Imidazopyridine Products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from imidazopyridine-based products. Removing palladium to levels compliant with regulatory standards is a critical, yet often challenging, step in pharmaceutical development.[1][2] This document is designed to provide both the theoretical basis and practical protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove palladium from my final imidazopyridine product?

A1: There are three primary reasons for stringent palladium removal:

  • Regulatory Compliance: Global regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs).[2][3] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product, depending on the daily dosage.[1][4]

  • Patient Safety: Palladium compounds can be toxic and are documented allergens.[1] Ensuring their removal is a matter of patient safety.

  • Catalytic Activity in Downstream Steps: Trace palladium residues can retain catalytic activity, leading to unintended side reactions in subsequent synthetic steps. For example, residual palladium from a cross-coupling reaction could interfere with a later reduction, hydrogenating a desired olefin and creating a significant, hard-to-remove impurity.[1]

Q2: What are the principal methods for palladium removal?

A2: The most common strategies fall into three categories:

  • Filtration/Adsorption: Using agents like Celite® to remove heterogeneous catalysts or activated carbon to adsorb fine palladium particles (colloids) and some soluble species.[5][6]

  • Scavenging: Employing solid-supported reagents (typically functionalized silica or polymers) that have a high affinity for palladium.[7][8] These "scavengers" selectively bind the metal, which is then removed by simple filtration.

  • Crystallization & Extraction: While sometimes effective, these standard purification techniques can be unreliable for palladium removal. Palladium can sometimes co-crystallize with the product, and its complexes with heteroaromatic compounds like imidazopyridines can be surprisingly stable during purification.[1][2] These methods often fail to reduce palladium to the required low-ppm levels on their own.[1][9]

Q3: How do I choose the right removal method for my specific imidazopyridine?

A3: The optimal method depends on several factors: the nature of the palladium species (heterogeneous Pd/C vs. homogeneous Pd(PPh₃)₄), the properties of your product (solubility, stability), the scale of the reaction, and the required final purity. A decision-making workflow is often the best approach.

Start Crude Product (Post-Reaction Workup) ICP_Check1 Quantify Pd Level (ICP-MS) Start->ICP_Check1 Filtration Filtration (Celite® / Activated Carbon) ICP_Check1->Filtration High Pd (>100 ppm) ICP_Check2 Quantify Pd Level (ICP-MS) Filtration->ICP_Check2 Scavenging Scavenger Treatment (Screening Required) ICP_Check2->Scavenging Pd > 10 ppm End Product Meets Spec (<10 ppm) ICP_Check2->End Pd < 10 ppm ICP_Check3 Quantify Pd Level (ICP-MS) Scavenging->ICP_Check3 ICP_Check3->End Pd < 10 ppm Fail Re-evaluate Strategy ICP_Check3->Fail Pd > 10 ppm

Caption: General workflow for palladium removal and validation.

Troubleshooting Guide

Q4: My palladium levels are still high (>50 ppm) after filtration through a Celite® pad. What's happening and what should I do?

A4: This is a common issue and usually points to one of two causes:

  • Cause A: Colloidal Palladium(0): Homogeneous palladium catalysts can decompose to form extremely fine, black, metallic nanoparticles (colloids). These particles are often too small to be trapped by standard filter aids like Celite®.

  • Cause B: Soluble Palladium(II) Species: The active catalyst or its decomposition products may remain dissolved in the reaction medium, complexed to your imidazopyridine product or ligands. Filtration alone is ineffective against soluble species.[10]

Solutions:

  • Enhance Filtration with Activated Carbon: Activated carbon has a vast, porous surface area that is highly effective at adsorbing fine colloidal palladium and some soluble species.[5][11][12] It is often used as a co-adsorbent with Celite®. (See Protocol 1)

  • Switch to a Scavenging Strategy: If activated carbon is not sufficient, it indicates a significant presence of soluble palladium. Scavengers are designed to chemically bind these soluble species.[8][10]

Q5: I'm losing a significant amount of my imidazopyridine product during scavenger treatment. How can I prevent this?

A5: Product loss during scavenging is typically due to non-specific binding. The nitrogen atoms in your imidazopyridine core are Lewis basic and can bind to the scavenger material, especially if the scavenger has acidic sites or functionalities that interact with your product.

Solutions:

  • Perform a Scavenger Screen: Do not commit your entire batch to a single scavenger. Test a small panel of different scavenger types (e.g., thiol-based, amine-based, TMT-based) in parallel on a small scale to find one that is selective for palladium with minimal product binding.[13][14] (See Protocol 2)

  • Optimize Scavenger Loading: Using a large excess of scavenger increases the chances of non-specific binding. Once you've identified an effective scavenger, optimize the amount used (e.g., weight percent relative to the product) to find the minimum required to achieve the target palladium level.[9][15]

  • Adjust Temperature and Time: Scavenging kinetics can be temperature-dependent. Increasing the temperature can sometimes improve the rate of palladium binding and allow for a shorter treatment time or lower scavenger loading, reducing the opportunity for product loss.[15][16]

Q6: My chosen scavenger isn't reducing palladium to the desired <10 ppm level. What are my next steps?

A6: Ineffective scavenging often comes down to a mismatch between the scavenger and the palladium species present in your reaction.

Start Scavenging Ineffective (Pd > 10 ppm) CheckState What is the likely Pd oxidation state? Start->CheckState Pd0 Likely Pd(0) (black suspension) CheckState->Pd0 Pd(0) Pd2 Likely Pd(II) (soluble, colored soln) CheckState->Pd2 Pd(II) TryCarbon Use Activated Carbon or TMT Scavenger Pd0->TryCarbon TryThiol Use Thiol-based Scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) Pd2->TryThiol Optimize Optimize Conditions: Increase Temp/Time/ Scavenger Equivalents TryThiol->Optimize TryCarbon->Optimize ReScreen Re-Screen Scavengers (See Table 2) Optimize->ReScreen

Caption: Troubleshooting logic for ineffective scavenger performance.

Explanation & Actionable Steps:

  • Palladium Oxidation State Matters: The most effective scavengers are often designed for a specific oxidation state.[8]

    • For Pd(II) species: These are "softer" Lewis acids and bind strongly to "soft" Lewis bases. Thiol-functionalized scavengers are the gold standard here due to the high affinity of sulfur for palladium.[7][8][13]

    • For Pd(0) species: While some thiol scavengers work, trimercaptotriazine (TMT) functionalized scavengers or activated carbon are often highly effective.[7][13]

  • Increase Scavenger Equivalents: You may simply not be using enough scavenger to bind all the palladium. Try incrementally increasing the loading (e.g., from 5 wt% to 10 wt%) and monitoring the palladium levels.[9]

  • Increase Temperature & Time: As mentioned, kinetics can be slow. Running the scavenging treatment overnight or at a moderately elevated temperature (e.g., 40-60 °C) can dramatically improve efficiency.[15][16]

Data Summaries

Table 1: Comparison of Common Palladium Removal Techniques

MethodTarget Palladium SpeciesProsConsTypical Efficacy
Celite® Filtration Heterogeneous Pd (e.g., Pd/C), large agglomeratesSimple, fast, low costIneffective for soluble or colloidal PdHighly variable, often leaves >100 ppm[3][10]
Activated Carbon Colloidal Pd(0), some soluble speciesLow cost, effective for colloids, removes color impuritiesCan cause product loss via non-specific adsorption[2][8]Can reduce from >1000 ppm to <50 ppm[5][7]
Thiol Scavengers Primarily Pd(II), some Pd(0)High selectivity and efficiency for soluble Pd(II)Higher cost, potential for product loss with N-heterocyclesCan reduce from >500 ppm to <1 ppm[8]
TMT Scavengers Pd(0) and Pd(II)Broad applicability, very high efficiencyHigher costCan reduce from >200 ppm to <10 ppm[7][13]
Crystallization VariesCan be highly effective if conditions are rightUnreliable, palladium can co-crystallize with product[1][2]Often insufficient, may only reduce levels to 100-200 ppm[1]

Table 2: Guide to Common Solid-Supported Scavenger Types

Scavenger Functional GroupPrimary TargetMechanismCommercial ExamplesKey Considerations
Mercaptopropyl (Thiol) Pd(II)Strong covalent bond formation (chelation)SiliaMetS® Thiol, QuadraSil® MP, SPM32The industry workhorse for soluble Pd(II).[7][8][16]
Aminopropyl Pd(II)Lewis acid-base interaction (coordination)SiliaMetS® AmineCan be useful but may have higher non-specific binding to acidic products.
Trimercaptotriazine (TMT) Pd(0), Pd(II)Strong multidentate chelationSiliaMetS® TMT, MP-TMTExcellent, broad-spectrum scavenger, but often more expensive.[7][13]
N-Acetyl Cysteine Pd(II)Water-soluble chelating agentN/A (used as an additive)Can be used as a pre-treatment wash to complex palladium.[3]

Key Experimental Protocols

Protocol 1: Enhanced Filtration with Activated Carbon

This protocol is designed to remove heterogeneous and colloidal palladium.

  • Preparation: Following your reaction workup, ensure your product is fully dissolved in a suitable organic solvent (e.g., THF, EtOAc, DCM).

  • Add Adsorbents: To the solution, add a pad of Celite® (approx. 1-2 cm thick in your funnel) and activated carbon (typically 5-10 wt% relative to your crude product).

  • Slurry: Stir the mixture at room temperature for 1-2 hours. This allows time for the palladium species to adsorb onto the carbon surface.

  • Filtration: Set up a Büchner or sintered glass funnel with a pad of Celite® (1-2 cm thick). Pre-wet the pad with clean solvent.

  • Filter Mixture: Slowly pour the slurry onto the Celite® pad under gentle vacuum.

  • Wash: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of your product.[6]

  • Analysis: Combine the filtrates and concentrate. Submit a sample for palladium analysis by ICP-MS.

Protocol 2: Small-Scale Scavenger Screening

This protocol helps identify the most effective scavenger with minimal product loss before committing the entire batch.

  • Prepare Stock Solution: Dissolve a known quantity of your crude, palladium-containing imidazopyridine product in a solvent to create a homogeneous stock solution.

  • Aliquot: In separate, labeled vials, place a small, identical volume of the stock solution (e.g., 1 mL). Keep one vial as an untreated control.

  • Add Scavengers: To each of the other vials, add a different scavenger (e.g., a thiol silica, a TMT silica, an amine silica). Use a consistent loading, for example, 10 wt% scavenger relative to the estimated mass of product in the aliquot.

  • Agitate: Seal the vials and agitate them (e.g., on a shaker plate or with a stir bar) at a consistent temperature (e.g., 40 °C) for a set period (e.g., 4-16 hours).[9]

  • Sample and Analyze: After the treatment time, filter each sample through a small plug of cotton or a syringe filter to remove the solid scavenger.

  • Quantify: Dilute the filtered samples and the untreated control. Analyze for both palladium content (by ICP-MS) and product concentration (by HPLC or ¹H NMR with an internal standard) to determine both scavenging efficiency and product recovery.[17]

Protocol 3: Sample Preparation for Palladium Quantification by ICP-MS

Accurate quantification is essential. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry-standard technique.[1][18][19]

  • Sample Weighing: Accurately weigh a small amount of your final, dried product (e.g., 10-50 mg) into a vessel suitable for acid digestion.

  • Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid.[20][21] The sample must be completely digested to liberate all palladium into an aqueous matrix for analysis. This step is critical and often performed in a closed vessel with heating (e.g., microwave digestion) to ensure complete dissolution.[20]

  • Dilution: After digestion, carefully dilute the sample to a precise final volume with deionized water. The dilution factor must be recorded accurately to calculate the original concentration.

  • Analysis: The prepared aqueous sample is then introduced into the ICP-MS instrument for quantification. The instrument is calibrated using certified palladium standards.[21]

Disclaimer: Always consult your institution's analytical services department for their specific sample submission requirements. Improper sample preparation is a leading cause of inaccurate results.

References

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate .

Scaling up imidazo[1,2-a]pyridine derivatives containing electron-withdrawing ester groups presents unique thermodynamic and chemoselective challenges. This document bypasses basic theoretical overviews and directly addresses the mechanistic bottlenecks, causality of common failures, and self-validating protocols required for multi-gram to kilogram scale-up.

Process Workflow Architecture

The synthesis relies on a two-step sequence: an initial condensation to form the imidazo[1,2-a]pyridin-2-ol core, followed by a controlled chlorination.

Workflow SM Methyl 2-aminopyridine- 4-carboxylate Step1 Tschitschibabin Condensation (Chloroacetic acid, Et3N) SM->Step1 Int Methyl 2-hydroxyimidazo [1,2-a]pyridine-7-carboxylate Step1->Int Step2 Vilsmeier-Haack Chlorination (POCl3, cat. DMF, Toluene) Int->Step2 Prod Methyl 2-chloroimidazo [1,2-a]pyridine-7-carboxylate Step2->Prod

Workflow for the two-step synthesis of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate.

Troubleshooting & FAQs (Q&A)

Q1: Why do we observe significant unreacted starting material (methyl 2-aminopyridine-4-carboxylate) during the initial condensation scale-up? A1: The requires an initial N -alkylation of the pyridine nitrogen followed by intramolecular cyclization. The methyl ester group at the 4-position is highly electron-withdrawing, which intrinsically reduces the nucleophilicity of the pyridine nitrogen. On a scale >50g, poor heat transfer often leads to incomplete activation energy distribution.

  • Causality: Insufficient localized heating prevents the initial SN​2 displacement of the chloroacetic acid.

  • Resolution: Utilize a 1:1 water/ethanol solvent system to balance substrate solubility and boiling point (~85°C), and ensure a minimum of 5 hours of reflux. Do not rely on visual clearance; use HPLC to confirm the starting material is < 2% AUC before cooling.

Q2: During the POCl₃ chlorination step, the reaction mixture turns into a black, intractable tar. How can we prevent this? A2: The conversion of the 2-hydroxy intermediate (or its tautomer) to the 2-chloro derivative using neat POCl₃ is highly exothermic. The electron-deficient nature of the 7-carboxylate system makes the imidazopyridine core highly sensitive to harsh, unbuffered acidic conditions at reflux (105°C), leading to polymerization and tar formation.

  • Causality: Overheating in neat POCl₃ causes rapid degradation of the heterocyclic core before chlorination can complete.

  • Resolution: Transition from neat POCl₃ to a solvent-mediated system. By suspending the intermediate in toluene and adding a catalytic amount of N,N -dimethylformamide (DMF), you generate an electrophilic . This highly reactive intermediate significantly lowers the required activation energy, allowing complete chlorination at a much safer 80°C.

Q3: How do we safely quench the POCl₃ reaction on a multi-gram scale without causing ester hydrolysis? A3: Quenching excess POCl₃ directly with water generates HCl and phosphoric acid. This creates a highly acidic, exothermic aqueous environment that rapidly hydrolyzes the methyl ester at the 7-position into the corresponding carboxylic acid, ruining your yield.

  • Causality: Acid-catalyzed ester cleavage driven by the exothermic heat of the POCl₃ quench.

  • Resolution: Implement a reverse quench . Slowly pour the cooled reaction mixture into a vigorously stirred, massive excess of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃).

Troubleshooting Decision Logic

DecisionTree Start Issue: Low Yield in Chlorination Step CheckTar Observation: Is the mixture tarry/black? Start->CheckTar CheckHydro Observation: Is the ester hydrolyzed? Start->CheckHydro Solvent Solution: Use Toluene + cat. DMF at 80°C CheckTar->Solvent Yes Quench Solution: Use Reverse Quench into Ice/NaHCO3 CheckHydro->Quench Yes

Troubleshooting decision tree for the POCl3 chlorination step.

Quantitative Optimization Data

The following table summarizes the process analytical technology (PAT) data gathered during the scale-up optimization of the chlorination step.

Scale (SM)Solvent SystemCatalystTemp (°C)Quench MethodologyIsolated Yield (%)HPLC Purity (%)Causality / Observation
1 gNeat POCl₃ (10 vol)None105Direct Water Quench45.082.5Significant ester hydrolysis due to highly acidic aqueous environment.
10 gNeat POCl₃ (10 vol)None105Direct Water Quench25.265.0Exothermic runaway led to dark, tarry degradation products.
10 gToluene (5 vol) + POCl₃ (3 eq)DMF (0.1 eq)80Reverse Ice/NaHCO₃78.495.2Controlled exotherm; Vilsmeier-Haack complex enabled lower temp.
100 g Toluene (5 vol) + POCl₃ (3 eq) DMF (0.1 eq) 80 Reverse Ice/NaHCO₃ 81.6 98.1 Highly scalable; pH buffering prevented ester cleavage.

Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Synthesis of Methyl 2-hydroxyimidazo[1,2-a]pyridine-7-carboxylate
  • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagent Charging: Charge methyl 2-aminopyridine-4-carboxylate (100 g, 0.657 mol) and 1.0 L of a 1:1 mixture of water and ethanol. Stir at 250 rpm until a uniform suspension forms.

  • Alkylation Agent Addition: Add chloroacetic acid (74.5 g, 0.788 mol, 1.2 eq) in one portion.

  • Base Addition (Validation Point 1): Slowly add triethylamine (137 mL, 0.985 mol, 1.5 eq) dropwise over 30 minutes.

    • Self-Validation: Monitor the internal temperature. The reaction is mildly exothermic; ensure the temperature does not exceed 40°C during addition to prevent premature side reactions.

  • Cyclization: Heat the mixture to reflux (approx. 85°C) for 5 hours.

  • Reaction Monitoring (Validation Point 2): Sample the mixture and analyze via HPLC.

    • Self-Validation: Proceed to isolation only when the starting material peak is < 2% AUC.

  • Isolation: Cool the reactor to 5°C at a rate of 10°C/hour.

    • Self-Validation: A thick, beige precipitate must form. Filter the solid, wash with cold ethanol (2 x 100 mL), and dry in a vacuum oven at 45°C to a constant weight.

Step 2: Synthesis of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate
  • Reactor Preparation: Ensure the reactor is completely dry (ambient moisture severely compromises the Vilsmeier-Haack complex). Purge the system with N₂.

  • Substrate Suspension: Suspend the intermediate from Step 1 (100 g) in anhydrous toluene (500 mL, 5 vol).

  • Catalyst Addition: Add N,N -dimethylformamide (DMF) (3.8 mL, 0.1 eq).

  • Chlorinating Agent Addition (Validation Point 1): Add POCl₃ (138 mL, 1.5 mol, 3.0 eq) dropwise over 45 minutes while maintaining the internal temperature below 30°C.

    • Self-Validation: The mixture should transition to a pale yellow solution, indicating the successful formation of the active Vilsmeier-Haack electrophile. If the solution turns opaque black, cooling is insufficient.

  • Heating: Heat the reaction to 80°C for 3 hours.

  • Reaction Monitoring (Validation Point 2): Quench a 0.1 mL sample in saturated NaHCO₃ and extract with EtOAc. Analyze the organic layer via HPLC.

    • Self-Validation: Ensure complete consumption of the 2-hydroxy intermediate (< 1% AUC).

  • Reverse Quench (Validation Point 3): Cool the mixture to 10°C. Slowly transfer the reaction mixture via an addition funnel into a separate vessel containing vigorously stirred crushed ice (1 kg) and saturated aqueous NaHCO₃ (2 L).

    • Self-Validation: Continuously monitor the aqueous pH. It must remain between 7 and 8 to prevent hydrolysis of the methyl ester. Add additional solid NaHCO₃ immediately if the pH drops below 7.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from a 1:3 mixture of ethyl acetate and heptane to yield the pure target molecule.

References

  • Zhang, K., et al. "Pyrrolo-imidazo[1,2-a]pyridine Scaffolds through a Sequential Coupling of N-Tosylhydrazones with Imidazopyridines and Reductive Cadogan Annulation, Synthetic Scope, and Application." The Journal of Organic Chemistry, 2019, 84(21), 13807-13823. URL:[Link]

  • Domínguez, M., et al. "Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines: Microwave-Assisted Synthesis of Alkyl." Molecules, 2011, 16(11), 9620-9635. URL:[Link]

Validation & Comparative

A Practical Guide to the Structural Elucidation of Substituted Imidazo[1,2-a]pyridines: Confirming the Structure of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] The precise structural characterization of novel derivatives is paramount, as subtle changes in substitution can dramatically alter pharmacological profiles. This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of these vital compounds, with a practical focus on Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate .

As a Senior Application Scientist, my aim is to not only present the 'how' but also the 'why' behind the experimental choices, ensuring a robust and self-validating approach to structural confirmation. We will explore a multi-faceted strategy, integrating data from various spectroscopic and analytical methods to build an unassailable structural proof.

The Synthetic Pathway: A Logical Starting Point

The journey to structural confirmation begins with a clear understanding of the synthetic route. The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] For our target molecule, Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate, a plausible synthesis is outlined below.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-amino-4-carboxypyridine Methyl 2-aminopyridine-4-carboxylate product Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate 2-amino-4-carboxypyridine->product Cyclization & Chlorination dce 1,2-dichloroethane dce->product ncs N-Chlorosuccinimide (NCS) ncs->product reflux Reflux reflux->product

Figure 1: Plausible synthetic workflow for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate.

This one-pot synthesis involves the reaction of a substituted 2-aminopyridine with a suitable reagent that provides the second ring and the chloro-substituent. Understanding the regiochemistry of this reaction is the first step in predicting the final structure. The cyclization is expected to proceed via nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon of the reagent, followed by dehydration and subsequent chlorination.

A Symphony of Spectroscopic Techniques for Structural Confirmation

No single technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple analytical methods. The workflow for a comprehensive structural elucidation is depicted below.

start Synthesized Compound (Crude Product) purification Purification (e.g., Column Chromatography) start->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir nmr Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) purification->nmr xray X-ray Crystallography (If single crystals are obtained) - Definitive 3D Structure purification->xray Optional but Definitive confirmation Structure Confirmed ms->confirmation ir->confirmation nmr->confirmation xray->confirmation

Figure 2: Experimental workflow for the structural confirmation of a novel compound.

Mass Spectrometry (MS): The First Glimpse of the Molecule

Mass spectrometry provides the molecular weight of the synthesized compound, a critical first piece of evidence. For Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate (C₉H₇ClN₂O₂), the expected molecular weight is 210.62 g/mol .

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high-resolution data allows for the determination of the elemental composition, which should match the expected formula of C₉H₇ClN₂O₂.

Expected Data:

IonExpected m/z (monoisotopic)
[M+H]⁺211.0274

The presence of a chlorine atom will also be evident from the isotopic pattern, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid purified compound directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~1720-1740
C=N and C=C (aromatic)~1600-1450
C-O (ester)~1300-1000
C-Cl~800-600

The presence of a strong absorption band around 1720 cm⁻¹ would provide strong evidence for the ester carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (the number of protons of each type), and their splitting patterns (indicating neighboring protons). For Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate, we would expect to see signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl ester protons.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal provides information about the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign the signals to the specific atoms in the proposed structure. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively establish proton-proton and proton-carbon connectivities.

Predicted ¹H and ¹³C NMR Data (based on analogous structures): [3]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~7.5-7.7s
H-5~8.0-8.2d
H-6~6.8-7.0dd
H-8~7.8-8.0d
-OCH₃~3.9s

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-2~140-145
C-3~110-115
C-5~125-130
C-6~115-120
C-7~145-150
C-8~120-125
C-8a~140-145
C=O~165-170
-OCH₃~52

Note: These are predicted values and may vary depending on the specific electronic effects of the substituents.

X-ray Crystallography: The Definitive Proof

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.[4] This technique is considered the "gold standard" for structural confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Data Analysis: The resulting electron density map provides the precise location of each atom in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

Comparison with Alternatives: Why a Multi-pronged Approach is Essential

Relying on a single analytical technique can be misleading. For instance, mass spectrometry alone cannot distinguish between isomers. While ¹H NMR is powerful, complex spectra can sometimes be ambiguous without the aid of 2D NMR techniques. IR spectroscopy confirms the presence of functional groups but does not provide information on their connectivity.

By integrating data from MS, IR, and a full suite of NMR experiments, a self-validating system is created. Each piece of data corroborates the others, leading to a high degree of confidence in the assigned structure. X-ray crystallography, when possible, provides the ultimate and irrefutable confirmation.

Conclusion

The structural confirmation of novel compounds like Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is a critical step in the drug discovery and development process. A meticulous and logical approach, employing a combination of modern analytical techniques, is essential to ensure the scientific integrity of the research. By carefully analyzing the data from mass spectrometry, IR spectroscopy, and comprehensive NMR studies, researchers can confidently elucidate the correct molecular structure, paving the way for further biological evaluation.

References

  • Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source.
  • Zhang, Y., et al. (2021). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry.
  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Chemistry & Chemical Technology.
  • Nordqvist, A., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • DTIC. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Kushwaha, N. D. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry.
  • Xia, Y., et al. (2008). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Nikolova, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Balijapalli, S., & Iyer, P. (2015). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287); (b) hydrogen bonding interactions in 5d; (c) packing of 5d in unit cell.

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A Comparative Guide to the Spectroscopic Profile of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a variety of biological targets. The precise characterization of novel derivatives of this scaffold is paramount for establishing structure-activity relationships and ensuring the integrity of research findings. This guide provides a detailed comparative analysis of the spectroscopic data for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical agents. While direct experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and a comparative analysis of closely related analogs to predict and interpret its spectral features.

The Imidazo[1,2-a]pyridine Scaffold: A Spectroscopic Overview

The imidazo[1,2-a]pyridine ring system presents a unique set of spectroscopic signatures that are crucial for its identification and characterization. Understanding these fundamental features is essential before delving into the specifics of substituted derivatives.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectra of imidazo[1,2-a]pyridines are characterized by distinct chemical shifts for the protons on both the imidazole and pyridine rings. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their exact shifts and coupling patterns being highly dependent on the substitution pattern.[3]

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectra provide valuable information about the carbon framework. The carbon atoms of the imidazo[1,2-a]pyridine core resonate in the aromatic region, and their chemical shifts are influenced by the electronic effects of substituents.[3]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of these compounds. The fragmentation of the imidazo[1,2-a]pyridine ring can provide insights into its structural integrity and the nature of its substituents.[4]

  • Infrared (IR) Spectroscopy: Infrared spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic vibrations of the imidazo[1,2-a]pyridine ring, as well as those of its substituents, can be observed in the IR spectrum.[5][6]

Predicted Spectroscopic Data for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Based on the analysis of related structures and the fundamental principles of spectroscopy, the following tables summarize the predicted spectroscopic data for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-37.5 - 7.8s-The presence of the adjacent chloro group at C-2 will likely shift this proton downfield.
H-58.0 - 8.3d7.0 - 8.0The H-5 proton is typically the most downfield proton on the pyridine ring.
H-67.0 - 7.3dd7.0 - 8.0, 1.5 - 2.0Coupled to both H-5 and H-8.
H-88.2 - 8.5d1.5 - 2.0The ester group at C-7 will deshield this proton, shifting it downfield.
-OCH₃3.9 - 4.1s-Typical chemical shift for a methyl ester.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2140 - 145The chloro substituent will cause a significant downfield shift.
C-3110 - 115Shielded relative to C-2.
C-5125 - 130Aromatic carbon in the pyridine ring.
C-6115 - 120Aromatic carbon in the pyridine ring.
C-7120 - 125Carbon bearing the ester group.
C-8118 - 123Aromatic carbon in the pyridine ring.
C-8a145 - 150Bridgehead carbon.
C=O165 - 170Carbonyl carbon of the ester.
-OCH₃50 - 55Methyl carbon of the ester.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺210/212Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
[M-OCH₃]⁺179/181Loss of the methoxy group from the ester.
[M-COOCH₃]⁺151/153Loss of the entire methyl carboxylate group.

Table 4: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
C=O stretch (ester)1710 - 1730Characteristic stretching vibration of the ester carbonyl group.
C-O stretch (ester)1200 - 1300Stretching vibration of the ester C-O bond.
C-Cl stretch700 - 800Stretching vibration of the carbon-chlorine bond.
Aromatic C-H stretch3000 - 3100Stretching vibrations of the aromatic C-H bonds.
Aromatic C=C stretch1450 - 1600In-plane stretching vibrations of the aromatic rings.

Comparative Analysis with Structural Analogs

To further refine our understanding of the spectroscopic features of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate, a comparison with known analogs is highly instructive.

Analog 1: 3-Chloroimidazo[1,2-a]pyridine

The ¹H NMR spectrum of 3-chloroimidazo[1,2-a]pyridine shows the H-2 proton as a singlet, which is analogous to the expected singlet for the H-3 proton in our target molecule. The chemical shifts of the pyridine protons in this analog provide a baseline for predicting the shifts in the 7-substituted derivative.

Analog 2: Methyl imidazo[1,2-a]pyridine-7-carboxylate

This analog, lacking the 2-chloro substituent, would exhibit an ¹H NMR spectrum with a singlet for the H-2 proton. The presence and electronic effect of the methyl carboxylate group at the 7-position would be directly comparable to our target molecule, helping to confirm the predicted shifts for H-6 and H-8.

Experimental Protocol: Acquisition of ¹H NMR Spectra

The following is a generalized protocol for the acquisition of a high-resolution ¹H NMR spectrum of an imidazo[1,2-a]pyridine derivative.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • Sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ can be used for less soluble compounds.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans for a moderately concentrated sample).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Visualizing Spectroscopic Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate.

Spectroscopic_Analysis cluster_molecule Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule Molecular Structure HNMR ¹H NMR Molecule->HNMR CNMR ¹³C NMR Molecule->CNMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR Proton_Env Proton Environment (Chemical Shift, Coupling) HNMR->Proton_Env Carbon_Framework Carbon Framework CNMR->Carbon_Framework Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Functional_Groups Functional Groups IR->Functional_Groups

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectroscopic characterization of Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is essential for its use in drug discovery and development. While direct experimental data may be limited, a thorough analysis of the spectroscopic properties of the imidazo[1,2-a]pyridine core and its substituted analogs allows for a reliable prediction of its spectral features. This guide provides a framework for researchers to interpret the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data of this important molecule, thereby facilitating its unambiguous identification and use in further research.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed. (2021). Retrieved from [Link]

  • Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives - Optics Letters. (n.d.). Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. (2009). Retrieved from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC. (n.d.). Retrieved from [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (2004). Retrieved from [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies - Taylor & Francis. (2024). Retrieved from [Link]

  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. (n.d.). Retrieved from [Link]

  • Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. (n.d.). Retrieved from [Link]

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. - ResearchGate. (n.d.). Retrieved from [Link]

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives | ACS Omega - ACS Publications. (2026). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (2023). Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. (2026). Retrieved from [Link]

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Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, featured prominently in therapeutics ranging from hypnotics (e.g., zolpidem) to novel antiviral and anticancer agents[1]. Late-stage functionalization of this core, particularly at the C2 position, relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

When designing a synthetic route, the choice between a 2-chloro and a 2-bromo imidazo[1,2-a]pyridine precursor fundamentally alters the thermodynamic and kinetic landscape of the reaction. While 2-bromo derivatives offer facile reactivity under mild conditions, 2-chloro derivatives provide opportunities for orthogonal chemoselectivity and improved process-scale economics[3]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of their reactivities, mechanistic behaviors, and optimized experimental protocols.

Mechanistic Causality: Bond Dynamics and Oxidative Addition

The divergence in reactivity between 2-chloro and 2-bromo imidazopyridines is rooted in their carbon-halogen bond dissociation energies (BDE).

  • 2-Bromoimidazo[1,2-a]pyridine: The C2-Br bond is relatively weak (BDE ≈ 81 kcal/mol). Consequently, the oxidative addition of a Pd(0) species into the C-Br bond is kinetically rapid. This allows the use of standard, less sterically demanding phosphine ligands (e.g., PPh 3​ , dppf) and moderate temperatures (80–90 °C)[1].

  • 2-Chloroimidazo[1,2-a]pyridine: The C2-Cl bond is significantly stronger (BDE ≈ 96 kcal/mol). The ~15 kcal/mol increase in activation energy creates a kinetic bottleneck during oxidative addition. To overcome this, the reaction necessitates highly electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) that increase the electron density on the palladium center, thereby accelerating the insertion into the refractory C-Cl bond[3].

Strategic Advantage: Orthogonal Reactivity

The distinct reactivity profiles enable orthogonal cross-coupling . If a scaffold possesses both a C6-Br and a C2-Cl, a chemist can selectively couple the C6 position using a mild Pd(PPh 3​ ) 4​ catalyst system (which will selectively target the C-Br bond). Following this, a second, more forcing cross-coupling utilizing a Pd-XPhos system can be deployed to functionalize the remaining C2-Cl position.

Workflow Visualization: Mechanistic Divergence

Reactivity Start Imidazo[1,2-a]pyridine Halogenation Br_Node 2-Bromo Derivative (Weaker C-Br Bond) Start->Br_Node Cl_Node 2-Chloro Derivative (Stronger C-Cl Bond) Start->Cl_Node Pd_Standard Standard Pd Catalysis (e.g., Pd(PPh3)4) Br_Node->Pd_Standard Pd_Bulky Specialized Pd Catalysis (e.g., XPhos Pd G2) Cl_Node->Pd_Bulky Ox_Fast Rapid Oxidative Addition Low Activation Energy Pd_Standard->Ox_Fast Ox_Slow Slower Oxidative Addition Requires Elevated Temp Pd_Bulky->Ox_Slow Product C2-Functionalized Imidazo[1,2-a]pyridine Ox_Fast->Product Ox_Slow->Product

Mechanistic divergence in oxidative addition for 2-bromo vs 2-chloro imidazopyridines.

Quantitative Performance Data

The following table summarizes the typical reaction parameters and yields for the Suzuki-Miyaura cross-coupling of 2-haloimidazopyridines with arylboronic acids[1][3].

Parameter2-Bromoimidazo[1,2-a]pyridine2-Chloroimidazo[1,2-a]pyridine
Typical Catalyst Pd(PPh 3​ ) 4​ (5 mol%) or Pd(dppf)Cl 2​ XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)
Optimal Base K 2​ CO 3​ or Na 2​ CO 3​ (Aqueous)K 3​ PO 4​ or Cs 2​ CO 3​ (Anhydrous or Aqueous)
Solvent System Toluene/EtOH/H 2​ O (2:1:1)1,4-Dioxane/H 2​ O (4:1)
Temperature 80 °C – 90 °C100 °C – 110 °C
Reaction Time 4 – 12 hours12 – 24 hours
Average Yield 85% – 95%75% – 88%
Primary Limitation Prone to dehalogenation side-reactionsRequires expensive, proprietary ligands

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate self-validating checkpoints to monitor reaction health in real-time.

Protocol A: Mild Suzuki Coupling of 2-Bromoimidazo[1,2-a]pyridine

This protocol leverages the facile oxidative addition of the C-Br bond.

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromoimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Solvent Degassing (Causality Check): Add a mixture of Toluene/EtOH/H 2​ O (2:1:1). Sparge the solution with argon for 15 minutes. Explanation: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh 3​ ) 4​ (5 mol%) under a positive stream of argon.

  • Heating & Monitoring: Heat the mixture to 85 °C.

    • Self-Validating Step: The reaction mixture will transition from a bright yellow suspension to a homogeneous dark brown solution as the active Pd(0) enters the catalytic cycle.

  • Completion: After 6 hours, monitor via TLC or LC-MS. Complete consumption of the 2-bromo starting material (M+ peak) indicates successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol B: Forcing Suzuki Coupling of 2-Chloroimidazo[1,2-a]pyridine

This protocol utilizes a precatalyst to overcome the high activation barrier of the C-Cl bond.

  • Preparation: In an oven-dried vial, combine 2-chloroimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground anhydrous K 3​ PO 4​ (3.0 equiv).

  • Catalyst Selection (Causality Check): Add XPhos Pd G2 (2 mol%). Explanation: The G2 precatalyst ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species at room temperature, which is strictly required to force oxidative addition into the strong C-Cl bond without catalyst degradation.

  • Solvent Addition: Add degassed 1,4-Dioxane/H 2​ O (4:1). Seal the vial under argon.

  • Heating & Monitoring: Heat to 100 °C in a pre-heated reaction block for 16 hours.

    • Self-Validating Step: Monitor the reaction via LC-MS. The starting material will exhibit a distinct 3:1 isotopic cluster (M / M+2) characteristic of chlorine. The disappearance of this specific isotopic signature confirms the cleavage of the C-Cl bond.

  • Workup: Filter the hot mixture through a short pad of Celite to remove palladium black and inorganic salts, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms Source: UC Berkeley / eScholarship URL:1[1]

  • 2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine Synthesis and Properties Source: EvitaChem URL:3[3]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: National Institutes of Health (NIH) / PMC URL:2[2]

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Cytotoxicity Comparison of Imidazo[1,2-a]pyridine Isomers in HCC1937 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of targeted oncology, optimizing heterocyclic scaffolds is paramount for overcoming drug resistance in aggressive tumor profiles. Imidazo[1,2-a]pyridines (IPs) represent a privileged class of nitrogen-based heterocycles with potent, multi-targeted anticancer properties. This guide evaluates the comparative cytotoxicity of novel IP isomers (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. By analyzing structure-activity relationships, mapping apoptotic pathways, and outlining self-validating experimental protocols, this document provides drug development professionals with a robust framework for evaluating IP-based therapeutics.

Structural and Mechanistic Rationale

The HCC1937 cell line is a widely utilized in vitro model for triple-negative breast cancer (TNBC), characterized by a homozygous BRCA1 mutation and a mutant p53 profile. Developing targeted therapies for this aggressive phenotype is a significant clinical challenge. Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates due to their ability to modulate intracellular signaling, specifically by downregulating the PI3K/Akt survival pathway and triggering caspase-dependent apoptosis[1].

The structural isomerism and specific functional group substitutions on the imidazo[1,2-a]pyridine core directly dictate their binding affinity and pharmacokinetic properties. Variations in the positioning of substituents (as seen in isomers IP-5, IP-6, and IP-7) lead to distinct cytotoxic profiles, underscoring the critical nature of precise structural optimization in rational drug design[1].

Comparative Cytotoxicity Data

To objectively assess the anticancer efficacy of these compounds, cell viability was evaluated using MTT assays following a 48-hour exposure period[1]. The resulting data reveals a clear hierarchy in cytotoxic potency among the tested isomers.

Table 1: Comparative Cytotoxicity of IP Isomers in HCC1937 Cells (48h Exposure)

Compound IsomerIC₅₀ Value (µM)Relative CytotoxicityKey Mechanistic Observations
IP-5 45.0StrongInduces G0/G1 & G2/M arrest; reduces survival by >25% in clonogenic assays.
IP-6 47.7StrongInduces significant cell death confirmed via trypan blue exclusion.
IP-7 79.6ModerateExhibits a higher IC₅₀, indicating reduced target affinity or cellular uptake.

Data sourced from in vitro evaluations by Altaher et al.[1].

IP-5 and IP-6 demonstrate nearly equivalent, strong cytotoxic impacts, while IP-7 requires a significantly higher concentration to achieve the same inhibitory effect[1]. This functional divergence suggests that the specific isomeric configuration of IP-7 is sterically or electronically less optimal for interacting with the intracellular targets present in HCC1937 cells.

Pathway Visualization

Mechanistic studies on the most potent isomer, IP-5, reveal a multi-targeted approach to inducing cell death. IP-5 suppresses the phosphorylation of Akt (pAKT), effectively removing a critical survival and proliferation signal[1]. Concurrently, it upregulates p53 and p21, leading to cell cycle arrest, and activates Caspase 7 and 8, which execute extrinsic apoptosis via PARP cleavage[1].

Pathway IP Imidazo[1,2-a]pyridine (IP-5) Akt Akt Phosphorylation (pAKT) IP->Akt Inhibits p53 p53 Protein IP->p53 Upregulates Caspase Caspase 7 & 8 IP->Caspase Activates Apoptosis Extrinsic Apoptosis Akt->Apoptosis Removes Survival Signal p21 p21 Protein p53->p21 Arrest Cell Cycle Arrest (G0/G1 & G2/M) p21->Arrest PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Fig 1. Mechanistic signaling pathway of IP-5 induced apoptosis in HCC1937 cells.

Self-Validating Experimental Workflows

To ensure high trustworthiness and reproducibility across laboratories, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the causality of the observed cytotoxicity and prevent false-positive artifacts.

Protocol A: MTT Cell Viability Assay

Causality: The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye MTT to its insoluble formazan. Because this reaction only occurs in metabolically active cells, it acts as a direct, proportional proxy for cell viability. Workflow:

  • Cell Seeding: Plate HCC1937 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow complete adherence.

  • Compound Treatment: Treat cells with varying concentrations of IP isomers (e.g., 10, 25, 50, 75, 100 µM) for 48 hours[1].

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to prove the solvent itself does not cause baseline toxicity. Include a positive control (e.g., Doxorubicin) to confirm the specific HCC1937 cell passage retains general apoptotic competence. Include a cell-free blank (media + MTT) to subtract background absorbance caused by phenol red or protein precipitation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the intracellular formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (normalized to the vehicle control).

Protocol B: Western Blotting for Apoptotic Markers

Causality: To prove that cell death is driven by specific signaling cascades (rather than non-specific necrosis or assay interference), protein markers of apoptosis and cell cycle arrest must be directly quantified from the treated populations. Workflow:

  • Lysate Preparation: Lyse IP-treated HCC1937 cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Note: Phosphatase inhibitors are critical here to prevent the rapid degradation of phosphorylated targets like pAKT during lysis.

  • Protein Separation: Resolve 30 µg of total protein per lane using SDS-PAGE (10-12% gels depending on target weight), then transfer to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% BSA for 1 hour at room temperature. Probe with primary antibodies against p53, p21, Caspase 7, Caspase 8, cleaved PARP, and pAKT overnight at 4°C[1].

    • Self-Validation Step: You must probe for both total AKT and pAKT . A reduction in pAKT without a corresponding reduction in total AKT proves true kinase inhibition rather than global protein degradation or unequal loading. Use GAPDH or β-actin as a housekeeping loading control to normalize protein levels across all lanes.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using enhanced chemiluminescence (ECL) imaging systems.

References
  • Source: Asian Pacific Journal of Cancer Prevention (via PubMed Central / NIH)

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Antifungal activity of imidazo[1,2-a]pyridines compared to standard drugs

Author: BenchChem Technical Support Team. Date: April 2026

Title : Unlocking Next-Generation Antifungals: A Comparative Guide to Imidazo[1,2-a]pyridines vs. Standard Therapeutics

Introduction Fungal infections, particularly those caused by Candida species, pose a severe and escalating threat to immunocompromised patients. The clinical reliance on standard azole drugs, such as fluconazole, has inadvertently driven the emergence of multidrug-resistant fungal strains. As a Senior Application Scientist focusing on antimicrobial drug development, I have observed a critical shift toward utilizing privileged heterocyclic scaffolds to overcome these resistance mechanisms. Among these, the imidazo[1,2-a]pyridine core has emerged as a highly potent alternative. This guide objectively compares the antifungal efficacy of imidazo[1,2-a]pyridine derivatives against standard drugs and provides a self-validating experimental framework for their evaluation.

Mechanistic Causality: Why Imidazo[1,2-a]pyridines? The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system featuring a bridgehead nitrogen atom. This unique electronic distribution allows for extensive functionalization at the 2- and 3-positions, enabling medicinal chemists to precisely fine-tune both lipophilicity and hydrogen-bonding capacity.

Standard azoles like fluconazole function by competitively inhibiting Lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. However, resistant Candida strains frequently exhibit CYP51 mutations or upregulate drug efflux pumps. Imidazo[1,2-a]pyridines bypass these defenses through an altered binding modality. Molecular docking studies demonstrate that while these derivatives also target CYP51, their unique steric bulk and electron-withdrawing substituents (e.g., halogens) allow them to anchor into auxiliary hydrophobic pockets within the enzyme's active site, yielding superior binding energies (-6.11 to -9.43 kcal/mol) compared to fluconazole (-3.16 to -5.68 kcal/mol)[1].

Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Synthesis (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway FungalDeath Fungal Cell Death CYP51->FungalDeath Inhibition Effect Fluconazole Fluconazole (Standard Drug) Fluconazole->CYP51 Competitive Inhibition Imidazo Imidazo[1,2-a]pyridines (Novel Scaffold) Imidazo->CYP51 High-Affinity Binding

Fig 1. Comparative inhibition of fungal CYP51 by fluconazole and imidazo[1,2-a]pyridines.

Comparative Efficacy: Data Analysis To objectively evaluate the performance of imidazo[1,2-a]pyridines, we must analyze their Minimum Inhibitory Concentration (MIC) values against Candida albicans across different functionalized derivatives. The data below synthesizes recent experimental findings, demonstrating that specific substitutions (such as methylation or bromination) push the efficacy of these compounds well past the baseline set by fluconazole.

Compound ClassSpecific DerivativeMIC against C. albicansFluconazole MIC (Reference)Key Structural Advantage
Hydrazide hydrazones Methylated (5d)4.06 µmol/L~10.0 - 30.0 µmol/LWeakly electron-donating group enhances target affinity[2].
Hydrazide hydrazones Brominated (5i)8.61 µmol/L~10.0 - 30.0 µmol/LHalogen bonding improves membrane permeability[2].
N-acylhydrazones 11a-d series26.0 - 70.0 µM~30.0 - 60.0 µMRigid acylhydrazone linker stabilizes enzyme complex[3].
1-Arylpropenones Chlorine substituted (10c)139.35 µmol/L>200 µmol/L (Resistant Strain)Circumvents efflux pump recognition in resistant strains[4].

Data Interpretation: The addition of weakly electron-donating or electron-withdrawing groups on the phenyl ring of the imidazo[1,2-a]pyridine backbone drastically lowers the MIC. The methylated derivative (4.06 µmol/L) outperforms standard fluconazole, proving the scaffold's viability as a highly potent lead compound[2].

Self-Validating Experimental Protocol To ensure trustworthiness and reproducibility, the following protocol details the synthesis and biological evaluation of these compounds. Every step is designed as a self-validating system, incorporating internal controls and objective readouts to eliminate experimental bias.

Phase 1: Synthesis & Structural Validation

  • Condensation Reaction : React 2-hydrazino-3-nitroimidazo[1,2-a]pyridine with various aromatic aldehydes in methanol[2].

    • Causality: Methanol serves as a polar protic solvent that stabilizes the transition state. We add a catalytic amount of acetic acid and reflux the mixture. The acidic environment is critical as it protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and driving the imine formation to completion.

  • Purification : Isolate the precipitate and purify via silica column chromatography.

  • Characterization (Quality Control) : Validate the structure using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS)[2].

    • Causality: Biological assays are meaningless without confirmed compound purity. HRMS verifies the exact molecular weight, while NMR confirms the successful formation of the hydrazone linkage (typically observed as a distinct singlet for the N=CH proton), ensuring the structure-activity relationship (SAR) data is accurate.

Phase 2: In Vitro Antifungal Assay (Microdilution)

  • Inoculum Preparation : Standardize C. albicans suspensions to a 0.5 McFarland standard in RPMI 1640 medium.

    • Causality: We strictly use RPMI 1640 buffered to pH 7.0 with MOPS. Azole-based antifungal activity is highly pH-dependent; failing to buffer the media can induce stress responses in the fungi, yielding false resistance profiles.

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized imidazo[1,2-a]pyridines (dissolved in 1% DMSO) alongside fluconazole (positive control) and a 1% DMSO blank (negative control)[4].

    • Causality: The 1% DMSO limit is strictly enforced because higher concentrations disrupt fungal cell membranes, confounding the true antifungal activity of the drug.

  • Objective Readout : After 24 hours of incubation at 35°C, add Resazurin dye to all wells.

    • Causality: Visual inspection of fungal turbidity is subjective and prone to human error. Resazurin acts as a self-validating metabolic indicator. Metabolically active (living) fungi reduce the blue dye to a pink, fluorescent resorufin. The MIC is objectively recorded as the lowest concentration that remains blue, ensuring absolute data integrity.

Workflow Synthesis Chemical Synthesis (Acid-Catalyzed) Purification NMR & HRMS (Structural Validation) Synthesis->Purification InVitro Microdilution Assay (Resazurin Indicator) Purification->InVitro DataAnalysis Objective MIC vs Fluconazole InVitro->DataAnalysis

Fig 2. Standardized, self-validating workflow for evaluating imidazo[1,2-a]pyridine derivatives.

Conclusion & Future Directions The comparative data unequivocally demonstrates that imidazo[1,2-a]pyridine derivatives—particularly those functionalized with halogens or methyl groups—exhibit superior antifungal activity compared to standard drugs like fluconazole[2]. By targeting the same CYP51 pathway but utilizing a distinct binding geometry, this privileged scaffold effectively circumvents established fungal resistance mechanisms[1]. Future drug development should focus on optimizing the pharmacokinetic profiles (ADMET) of these derivatives to transition them from in vitro successes to in vivo clinical candidates.

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives, TSI Journals. 2

  • Design, synthesis, and anticandidal evaluation of benzimidazole and imidazopyridine-based N-Acylhydrazones, GSC Online Press. 3

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives, SCIRP. 4

  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines, Semantic Scholar. 1

Sources

Navigating the Kinome: A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine core has emerged as a highly privileged scaffold in targeted oncology and immunology. Its nitrogen-rich, bicyclic architecture effectively mimics the adenine ring of ATP, allowing it to anchor deeply into the kinase hinge region via robust hydrogen bonding[1]. However, the true power of this scaffold lies in its modularity. By systematically altering the peripheral substituents, drug developers can pivot the selectivity profile across entirely different branches of the kinome.

This guide provides an in-depth, head-to-head technical comparison of leading imidazo[1,2-a]pyridine derivatives. We will analyze how specific structural morphing dictates target selectivity—comparing cell cycle inhibitors (CDKs), survival pathway inhibitors (PI3K/mTOR), and receptor tyrosine kinase (RTK) inhibitors (Mer/Axl/FLT3).

Comparative Analysis of Lead Candidates
AZ703 (CDK1/2 Selective Inhibitor)
  • Mechanism & Selectivity: AZ703 is an ATP-competitive inhibitor that demonstrates high selectivity for CDK1 and CDK2 over CDK4. The inclusion of a para-N-alkylsulfonamyl aniline group is the critical structural determinant that imparts this precise selectivity profile[2].

  • Application: AZ703 exhibits a lower IC50 in CDK1/2 assays than classical inhibitors like flavopiridol and roscovitine, successfully inducing E2F-1-dependent apoptosis[2].

Compound 15a (PI3K/mTOR Dual Inhibitor)
  • Mechanism & Selectivity: Targeting both the lipid kinase PI3K and the atypical serine/threonine kinase mTOR requires a delicate structural balance. Previous generations of imidazo[1,2-a]pyridines (such as HS-173) suffered from ester hydrolysis when exposed to phosphate buffers. Compound 15a overcomes this by replacing the C-3 position with a stable amide bond, maintaining sub-nanomolar enzymatic inhibition while achieving acceptable oral bioavailability[3].

Compound 32 (Mer/Axl Dual Inhibitor)
  • Mechanism & Selectivity: Unlike standard ATP-competitive inhibitors, Compound 32 adopts a Type I1/2 binding mode, engaging the activation loop (A-loop) of Mer kinase. An essential N-methyl substituent on the amine nitrogen directs the molecule into a hydrophobic cleft; removing this methyl group results in a >1000-fold drop in potency[1].

  • Application: Optimization of its chloro-biphenyl group significantly improved lipophilic ligand efficiency (LLE), making it an ideal in vivo probe for restoring innate immune responses in the tumor microenvironment[1].

Compound 24 (FLT3-ITD / F691L Inhibitor)
  • Mechanism & Selectivity: FLT3-ITD mutations drive aggressive acute myeloid leukemia (AML). Compound 24 exhibits equipotent inhibition against both primary FLT3-ITD and the notoriously gilteritinib-resistant FLT3-ITD/F691L secondary mutation. Molecular docking reveals that the imidazo[1,2-a]pyridine-pyridine derivative adopts an adaptive binding conformation to accommodate the bulky F691L gatekeeper mutation[4].

Targets cluster_inhibitors Imidazo[1,2-a]pyridine Inhibitors cluster_kinases Target Kinases AZ703 AZ703 CDK CDK1 / CDK2 AZ703->CDK Selective Inhibition C15a Compound 15a PI3K PI3K / mTOR C15a->PI3K Dual Inhibition C32 Compound 32 MerAxl Mer / Axl RTKs C32->MerAxl Type I1/2 Binding

Caption: Imidazo[1,2-a]pyridine derivatives and their respective kinome targets.

Quantitative Performance Matrix
InhibitorPrimary TargetsBinding Mode / MechanismKey Structural DeterminantReference
AZ703 CDK1, CDK2ATP-competitive (Hinge)para-N-alkylsulfonamyl aniline group[2]
Compound 15a PI3K, mTORDual lipid/atypical kinaseC-3 amide modification (resists hydrolysis)[3]
Compound 32 Mer, AxlType I1/2 (A-loop engagement)N-methyl substituent in hydrophobic cleft[1]
Compound 24 FLT3-ITD, F691LAdaptive ATP-competitiveFlexible pyridine-pyridine extension[4]
Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to evaluate these inhibitors. Every step is grounded in biochemical causality.

Protocol A: In Vitro Kinase Activity Profiling (Fluorescence Polarization/IMAP)
  • Step 1: Enzyme/Substrate Master Mix Preparation.

    • Action: Prepare the recombinant kinase and fluorescently labeled peptide substrate in a buffer containing 0.01% BSA and 0.05% Tween-20.

    • Causality: BSA and Tween-20 are critical to prevent non-specific binding of the kinase to the plastic microtiter plate walls and to reduce compound aggregation, ensuring accurate IC50 determination.

  • Step 2: Inhibitor Titration & Pre-incubation.

    • Action: Dispense compounds in a 10-point, 3-fold serial dilution in DMSO. Pre-incubate with the enzyme mix for 15 minutes.

    • Causality: A 10-point curve provides sufficient data points across the linear and plateau phases of the dose-response curve, allowing for an accurate calculation of the Hill slope. Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium.

  • Step 3: ATP Initiation.

    • Action: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase.

    • Causality: Operating exactly at the Km​ sensitizes the assay to ATP-competitive inhibitors (like imidazo[1,2-a]pyridines), allowing the measured IC50​ to closely approximate the true inhibition constant ( Ki​ ).

  • Step 4: Reaction Quenching & Detection.

    • Action: Add an IMAP binding reagent containing trivalent metal nanoparticles and EDTA.

    • Causality: EDTA rapidly chelates Mg2+ , halting further ATP hydrolysis. The nanoparticles specifically bind the newly phosphorylated fluorescent substrate, restricting its tumbling rate and increasing the measurable fluorescence polarization (FP) signal.

Workflow S1 1. Kinase/ATP Incubation S2 2. Inhibitor Titration S1->S2 S3 3. Reaction Quenching S2->S3 S4 4. FP/IMAP Detection S3->S4

Caption: Step-by-step in vitro kinase activity profiling workflow using IMAP/FP detection.

Protocol B: Cellular Target Engagement (Western Blotting)
  • Step 1: Cell Lysis.

    • Action: Lyse treated cells in RIPA buffer heavily supplemented with Na3​VO4​ and NaF.

    • Causality: These agents act as broad-spectrum phosphatase inhibitors, freezing the intracellular phosphorylation state at the exact moment of lysis to accurately reflect the inhibitor's efficacy.

  • Step 2: Target Probing.

    • Action: Probe blots for specific downstream markers (e.g., Histone H1 for CDK1/2[2], or Akt for PI3K).

    • Causality: Direct measurement of the kinase itself does not indicate activity; measuring the phosphorylation of its immediate downstream substrate validates that the inhibitor is actively blocking the pathway inside the living cell.

  • Step 3: Loading Controls (Self-Validation).

    • Action: Strip the blots and re-probe for the total (non-phosphorylated) kinase.

    • Causality: This self-validating step ensures that any observed decrease in the phosphoprotein signal is due to true kinase inhibition, rather than unequal protein loading or inhibitor-induced target degradation[2].

References
  • Title : AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9 Source : AACR Journals URL :[Link]

  • Title : Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L Source : PubMed - NIH URL :[Link]

Sources

Safety Operating Guide

Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Protocol for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate (CAS: 2111706-02-4) is a highly specialized chlorinated heteroaromatic intermediate, frequently utilized in the synthesis of peptidylarginine deiminase inhibitors and other advanced pharmacophores[1][2]. While its utility in drug development is well-established, its disposal presents a significant logistical and environmental challenge.

Because this molecule contains a stable carbon-chlorine (C-Cl) bond alongside nitrogen heteroatoms, it cannot be processed through standard organic waste streams. Improper thermal degradation of chlorinated aromatics risks the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and nitrogen oxides (NOx)[3][4]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and high-temperature destruction of this compound.

Chemical Profile & Hazard Characterization

Before initiating any disposal workflow, it is critical to understand the physicochemical properties that dictate the compound's waste classification:

  • Molecular Formula: C9H7ClN2O2[5]

  • Molecular Weight: 210.62 g/mol [5]

  • EPA Waste Classification: Halogenated Organic Waste [6][7].

The Causality of Segregation: The presence of halogens (chlorine) at concentrations exceeding 1% in any waste stream drastically alters its thermal degradation profile[3][7]. Mixing this compound with non-halogenated solvents (like acetone or ethanol) will contaminate the entire waste batch, exponentially increasing disposal costs and violating6[6].

Operational Disposal Workflow

The following step-by-step methodology ensures that reactive intermediates are neutralized and halogenated waste is properly isolated.

Step 1: Reaction Quenching (Self-Validating Step)

In typical synthetic workflows—such as the iodination of methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate using N-iodosuccinimide in acetonitrile—the reaction mixture contains reactive electrophiles that must be deactivated prior to disposal[1].

  • Procedure: Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction vessel[1][2].

  • Mechanistic Causality: The thiosulfate anion acts as a reducing agent, neutralizing residual oxidizing agents and electrophilic halogens.

  • Self-Validation: The successful quench is visually validated by the precipitation of solids or the cessation of active color change in the solution[2].

Step 2: Liquid-Liquid Phase Separation
  • Procedure: Transfer the quenched mixture to a separatory funnel. Extract the organic layer (containing the chlorinated imidazopyridine and halogenated solvents) from the aqueous layer.

  • Mechanistic Causality: Aqueous waste containing neutralized salts can often be processed through standard industrial wastewater channels (depending on local POTW limits), whereas the organic layer requires specialized incineration[7]. Separating these phases drastically reduces the volume of high-cost halogenated waste.

Step 3: Segregation and SAA Transfer
  • Procedure: Transfer the organic layer exclusively into a chemically compatible, puncture-resistant container explicitly labeled "Halogenated Organic Waste" [6].

  • Mechanistic Causality: Storing the waste in a designated Satellite Accumulation Area (SAA) with secondary containment prevents the volatilization of toxic chlorinated organics into the laboratory atmosphere[8]. Ensure the container is tightly capped immediately after the transfer is complete[8].

Waste Generation to Disposal Pathway

G N1 Reaction Workup (Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate) N2 Quench with 10% Na2S2O3 (Neutralize reactive species) N1->N2 N3 Liquid-Liquid Extraction (Phase Separation) N2->N3 N4 Aqueous Waste Stream (Heavy Metals/Salts) N3->N4 Aqueous layer N5 Halogenated Organic Waste (C9H7ClN2O2 + Solvents) N3->N5 Organic layer N6 Satellite Accumulation Area (Strictly Segregated) N5->N6 N7 High-Temperature Incineration (>1100°C, >2s Residence) N6->N7 EPA Transport

Figure 1: Operational workflow for the quenching, segregation, and disposal of halogenated waste.

The Science of Halogenated Incineration: The "3 Ts"

Once the segregated waste is transported by an EPA-certified contractor, standard thermal desorption (which operates between 90°C and 560°C) or standard incineration (850°C) is completely insufficient[3][4]. The destruction of methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate relies on the "3 Ts" of combustion :

  • Temperature: The incinerator must operate at a minimum of 1100°C (and is frequently targeted at 1200°C for TSCA-level compliance)[3][9][10]. This extreme thermal environment provides the necessary activation energy to permanently crack the stable aromatic rings and cleave the C-Cl bonds[4].

  • Time (Residence): The volatilized gases must remain in the high-temperature combustion chamber for a minimum of 2.0 seconds [9][11]. This duration guarantees complete oxidation, preventing the recombination of free chlorine radicals into dioxins.

  • Turbulence: Continuous mixing with 2% to 3% excess oxygen ensures that no localized, oxygen-depleted zones exist within the kiln, which would otherwise lead to soot and products of incomplete combustion (PICs)[9][11].

Furthermore, because the complete combustion of chlorinated compounds generates corrosive hydrogen chloride (HCl) gas, the facility must utilize alkaline post-combustion scrubbers to remove at least 99% of hydrogen halides from the exhaust before atmospheric release[4][9].

Quantitative Data Summary

The table below summarizes the critical differences in disposal parameters, reinforcing why strict segregation at the laboratory bench is mandatory.

ParameterNon-Halogenated Organic WasteHalogenated Waste (e.g., C9H7ClN2O2)
Halogen Content Threshold < 1%> 1%
Minimum Incineration Temperature 850°C1100°C – 1200°C
Minimum Residence Time 1.0 – 1.5 seconds2.0 seconds
Excess Oxygen Requirement Standard2% – 3%
Post-Combustion Treatment Standard Particulate FilterAlkaline Scrubber for Hydrogen Halides

References

  • 2111706-02-4|Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate - BLDpharm , bldpharm.com. 5

  • WO2022140428A2 - Inhibitors of peptidylarginine deiminases - Google Patents , google.com. 1

  • US20220227787A1 - Inhibitors of peptidylarginine deiminases - Google Patents , google.com. 2

  • Basic principles of waste incineration , basel.int. 3

  • Desorption and Incineration| FRTR Remediation Technologies Screening Matrix , frtr.gov. 4

  • 06-096 C.M.R. ch. 854, § 13 - Additional Standards Applicable to Hazardous Waste Incinerators , cornell.edu. 9

  • 3-D Flow Modeling of a Hazardous Waste Incinerator , tandfonline.com. 10

  • Chapter 5 Treatment and Disposal of Hazardous Waste - JICA Report PDF , jica.go.jp. 11

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office , tennessee.edu. 6

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh , uwosh.edu. 7

  • Hazardous Waste Management Program Introduction - Eastern Washington University , ewu.edu. 8

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